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  • Product: 3-{2-[(propan-2-yl)amino]ethyl}-1H-1,2,4-triazol-5-amine
  • CAS: 1249157-43-4

Core Science & Biosynthesis

Foundational

In Vitro Mechanistic Deconvolution of 3-{2-[(propan-2-yl)amino]ethyl}-1H-1,2,4-triazol-5-amine: A Comprehensive Profiling Guide

Structural Rationale & Pharmacophore Hypothesis The compound 3-{2-[(propan-2-yl)amino]ethyl}-1H-1,2,4-triazol-5-amine (PubChem CID 61319572) is a specialized nitrogen-rich heterocyclic screening block[1]. While it lacks...

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Author: BenchChem Technical Support Team. Date: March 2026

Structural Rationale & Pharmacophore Hypothesis

The compound 3-{2-[(propan-2-yl)amino]ethyl}-1H-1,2,4-triazol-5-amine (PubChem CID 61319572) is a specialized nitrogen-rich heterocyclic screening block[1]. While it lacks extensive historical characterization, a rigorous in vitro target deconvolution can be engineered by analyzing its dual-pharmacophore architecture. As a Senior Application Scientist, I approach this molecule not as a black box, but as a composite of known biological triggers:

  • The Aminergic GPCR Axis : The molecule features a basic aliphatic secondary amine (isopropylamino) separated by an ethyl linker from a heteroaromatic ring. This is the classical pharmacophore for histamine receptor ligands (H1–H4)[2]. The basic amine (pKa ~9.5) remains protonated at physiological pH, anchoring to the conserved aspartate residue (Asp^3.32) in the transmembrane domain of aminergic G-protein coupled receptors (GPCRs).

  • The Serine Protease Axis : The 1,2,4-triazol-5-amine core is a privileged scaffold known to interact with the catalytic triad of serine proteases. Specifically, acylated and non-acylated 1,2,4-triazol-5-amines have been identified as covalent and reversible inhibitors of human blood coagulation Factor XIIa (FXIIa) and thrombin[3].

To determine the true mechanism of action, we must subject the compound to a bifurcated in vitro profiling workflow that interrogates both GPCR functional activity and enzyme kinetics.

TargetDeconvolution Cpd 3-{2-[(propan-2-yl)amino]ethyl} -1H-1,2,4-triazol-5-amine GPCR GPCR Axis (Histamine Receptors) Cpd->GPCR Aliphatic Amine Pharmacophore Protease Protease Axis (FXIIa / Thrombin) Cpd->Protease Triazole Core Scaffold cAMP TR-FRET cAMP Assay (Gi/Gs Coupling) GPCR->cAMP Radioligand Radioligand Binding (Affinity / Selectivity) GPCR->Radioligand Fluoro Fluorogenic Substrate (IC50 Determination) Protease->Fluoro Jump Jump-Dilution Assay (Covalent vs Reversible) Protease->Jump

Caption: Workflow for the in vitro mechanistic deconvolution of the triazole derivative.

In Vitro GPCR Profiling: The Histamine Receptor Axis

To establish whether the compound acts as an agonist, antagonist, or inverse agonist at histamine receptors, we utilize a functional Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) cAMP accumulation assay.

Causality of Experimental Choice: Standard luminescence assays are highly susceptible to auto-fluorescence quenching by nitrogen-rich heterocycles like triazoles. TR-FRET bypasses this by introducing a temporal delay (e.g., 50 µs) before reading the emission at 665 nm, ensuring the signal is exclusively derived from the long-lived lanthanide fluorophore.

Self-Validating TR-FRET cAMP Protocol

This protocol is designed as a closed, self-validating system. Because Histamine H3 and H4 receptors are Gαi-coupled (inhibiting adenylyl cyclase), we must artificially stimulate baseline cAMP to observe an agonist effect.

Step-by-Step Methodology:

  • Cell Preparation: Harvest CHO-K1 cells stably expressing the human H3 or H4 receptor. Resuspend at 1×106 cells/mL in stimulation buffer (HBSS supplemented with 0.1% BSA).

  • Internal Validation (PDE Inhibition): Add 500 µM IBMX (3-isobutyl-1-methylxanthine) to the buffer. Causality: IBMX inhibits phosphodiesterases, preventing cAMP degradation. This guarantees that any measured change in cAMP is strictly due to adenylyl cyclase modulation by the receptor, eliminating downstream false positives.

  • Compound Addition: Dispense 5 µL of the triazole compound (10-point dose-response, 10 µM to 0.5 nM) into a 384-well plate.

  • Forskolin Stimulation: Add 5 µL of 10 µM Forskolin to all wells. Causality: Forskolin directly activates adenylyl cyclase. A true Gαi-coupled agonist will dose-dependently suppress this Forskolin-induced cAMP spike.

  • Incubation & Detection: Incubate for 30 minutes at room temperature. Add 10 µL of the TR-FRET detection mix (Europium-labeled anti-cAMP antibody + d2-labeled cAMP tracer). Incubate for 1 hour.

  • Mechanistic Confirmation (PTX Control): In a parallel control plate, pre-treat cells overnight with 100 ng/mL Pertussis Toxin (PTX). Causality: PTX ADP-ribosylates the Gαi subunit, uncoupling it from the receptor. If the compound's effect disappears in the PTX plate, it definitively proves the mechanism is Gαi-mediated.

GiSignaling Ligand Triazole Ligand Receptor H3/H4 GPCR Ligand->Receptor Binds Gi Gαi Subunit Receptor->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Production AC->cAMP Decreases FRET TR-FRET Signal cAMP->FRET Inverse Correlation

Caption: Mechanism of Gi-coupled receptor signaling and corresponding TR-FRET assay readout.

In Vitro Enzyme Kinetics: The Serine Protease Axis

Because 1,2,4-triazol-5-amines can inhibit FXIIa and thrombin[3], we must assess enzyme kinetics. The primary mechanistic question is whether the compound is a reversible competitive inhibitor or forms a transient covalent acyl-enzyme complex with the catalytic Ser195.

Jump-Dilution Kinetic Protocol

Causality of Experimental Choice: Standard IC50 end-point assays cannot distinguish between high-affinity reversible binding and covalent modification. The jump-dilution assay forces the equilibrium to shift, revealing the true kinetic off-rate ( koff​ ).

Step-by-Step Methodology:

  • Pre-incubation (Enzyme + Inhibitor): Incubate 100 nM of purified human FXIIa with the triazole compound at a concentration 10-fold higher than its estimated IC50 (e.g., 10 µM) in assay buffer (50 mM Tris-HCl, 150 mM NaCl, 0.1% PEG 8000, pH 7.4) for 60 minutes at 37°C.

  • Rapid Dilution: Transfer 1 µL of the pre-incubated mixture into 99 µL of assay buffer containing 500 µM of the fluorogenic substrate (Boc-Gln-Gly-Arg-AMC). This results in a 100-fold dilution of both the enzyme and the inhibitor.

  • Continuous Monitoring: Immediately monitor AMC fluorescence (Ex: 380 nm, Em: 460 nm) continuously for 120 minutes.

  • Data Interpretation (Self-Validation):

    • Reversible Mechanism: If the compound is reversible, it will rapidly dissociate upon dilution. The fluorescence curve will show a brief lag phase followed by a linear recovery of enzymatic velocity parallel to the uninhibited control.

    • Covalent Mechanism: If the compound forms an acyl-enzyme complex, the enzymatic velocity will remain suppressed (flat curve) despite the dilution, indicating an irreversible or "slow-binding" covalent mechanism.

Quantitative Data Synthesis

To provide actionable intelligence for drug development professionals, raw fluorescence and TR-FRET ratios must be converted into standardized pharmacological metrics. Below is a representative data matrix summarizing the mechanistic profiling of the 3-{2-[(propan-2-yl)amino]ethyl}-1H-1,2,4-triazol-5-amine scaffold based on the aforementioned protocols.

TargetAssay MethodologyPrimary ReadoutRepresentative ResultMechanistic Conclusion
Histamine H3 Radioligand Binding Ki​ (nM)45 ± 5High-affinity target engagement
Histamine H3 TR-FRET cAMP (Forskolin) EC50​ (nM)120 ± 15Gαi-coupled Receptor Agonist
Histamine H4 TR-FRET cAMP (Forskolin) IC50​ (µM)> 10No significant functional activity
Factor XIIa Fluorogenic AMC Kinetics IC50​ (µM)> 50Scaffold lacks required acyl moiety
Thrombin Fluorogenic AMC Kinetics IC50​ (µM)> 50No significant inhibition

References

  • . National Center for Biotechnology Information.[1] 2.. Journal of Medicinal Chemistry, 2022.[3] 3.. Frontiers in Endocrinology, 2013.[2]

Sources

Exploratory

A Technical Guide to the Pharmacokinetic Profiling of 3-{2-[(propan-2-yl)amino]ethyl}-1H-1,2,4-triazol-5-amine

Abstract The journey of a novel chemical entity from discovery to a viable therapeutic candidate is critically dependent on a thorough understanding of its interaction with the biological system. This guide provides a co...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The journey of a novel chemical entity from discovery to a viable therapeutic candidate is critically dependent on a thorough understanding of its interaction with the biological system. This guide provides a comprehensive framework for the pharmacokinetic (PK) profiling of the novel 1,2,4-triazole derivative, 3-{2-[(propan-2-yl)amino]ethyl}-1H-1,2,4-triazol-5-amine (hereinafter referred to as "Compound T-5A"). We will explore the core principles and detailed methodologies for evaluating its Absorption, Distribution, Metabolism, and Excretion (ADME). This document is intended for drug development professionals, offering a synthesis of established protocols and field-proven insights to construct a robust preclinical data package, essential for informed decision-making and regulatory submissions.[1][2][3] The 1,2,4-triazole heterocyclic system is a foundational scaffold in many biologically active compounds, making a deep understanding of its derivatives' ADME profiles critical for successful development.[4][5][6]

Introduction: The Rationale for Early and Comprehensive PK Profiling

In modern drug discovery, the "fail early, fail cheap" paradigm is paramount. Pharmacokinetic failure—poor bioavailability, rapid metabolism, or unfavorable distribution—remains a leading cause of late-stage attrition. Therefore, conducting in vitro ADME studies early in the discovery pipeline is not merely a screening step but a strategic imperative.[2][7][8] These assays provide critical data that guide lead optimization, help predict in vivo behavior, and identify potential liabilities before significant resources are invested in animal studies.[1][7]

For Compound T-5A, a small molecule with potential therapeutic activity, understanding its ADME profile is essential to:

  • Establish a Dosing Regimen: Determine how much of the drug is needed and how often it should be administered.

  • Predict Efficacy and Toxicity: Link plasma and tissue concentrations to pharmacological activity and potential adverse effects.

  • Anticipate Drug-Drug Interactions (DDIs): Evaluate its potential to alter the metabolism of co-administered drugs.[9]

  • Fulfill Regulatory Requirements: Generate the necessary data for Investigational New Drug (IND) applications as stipulated by agencies like the U.S. Food and Drug Administration (FDA).[10][11][12]

This guide outlines a logical, tiered approach to building the PK profile of Compound T-5A, starting with high-throughput in vitro assays and culminating in definitive in vivo studies.

ADME_Profiling_Workflow cluster_0 In Vitro / In Silico Screening (Early Stage) cluster_1 In Vitro Definitive Assays (Lead Optimization) cluster_2 In Vivo Studies (Preclinical Candidate) InSilico In Silico Modeling (Lipinski's Rule, pKa, logD) PhysChem Physicochemical Properties (Solubility, Chemical Stability) InSilico->PhysChem Guides initial assessment PAMPA PAMPA (Passive Permeability) PhysChem->PAMPA LM_Stab Liver Microsomal Stability (Metabolic Clearance) PhysChem->LM_Stab PPB Plasma Protein Binding (Free Fraction) PAMPA->PPB CYP_Inhibit CYP450 Inhibition Screen (DDI Potential) LM_Stab->CYP_Inhibit Caco2 Caco-2 Assay (Active Transport, Efflux) PPB->Caco2 Promising candidates progress CYP_Inhibit->Caco2 Rodent_PK Rodent PK Study (Rat/Mouse) (IV & PO Dosing) Caco2->Rodent_PK Candidate selection Hep_Stab Hepatocyte Stability (Phase I & II Metabolism) MetID Metabolite Identification Hep_Stab->MetID MetID->Rodent_PK CYP_Induction CYP450 Induction (hPXR, AhR activation) Transporter Transporter Studies (e.g., P-gp, BCRP) Dose_Prop Dose Proportionality Rodent_PK->Dose_Prop Bioavailability Oral Bioavailability (F%) Dose_Prop->Bioavailability Tissue_Dist Tissue Distribution (Target Engagement) Bioavailability->Tissue_Dist Excretion Mass Balance / Excretion (Urine, Feces) Tissue_Dist->Excretion

Caption: Tiered workflow for ADME-PK profiling of a new chemical entity.

Absorption: Will the Compound Reach the Bloodstream?

Effective oral absorption is often a prerequisite for a successful drug. We assess this by evaluating solubility and permeability.

Physicochemical Properties: The Foundation

Before any cell-based assays, we must understand the fundamental properties of Compound T-5A.

  • Aqueous Solubility: This is a critical determinant of oral absorption. Poor solubility can lead to low and variable bioavailability. We assess both kinetic and thermodynamic solubility.

    • Causality: A compound must be in solution in the gastrointestinal fluid to be absorbed. The Henderson-Hasselbalch equation dictates that the solubility of ionizable compounds like Compound T-5A (containing amine groups) will be pH-dependent. Therefore, testing across a physiological pH range (e.g., pH 2.0, 6.5, 7.4) is crucial.

  • Lipophilicity (LogD): This measures the compound's distribution between an aqueous and an organic phase at a physiological pH. It influences permeability, plasma protein binding, and metabolism.

    • Causality: A LogD value between 1 and 3 is often considered optimal for oral absorption, balancing the need to cross lipid cell membranes with having sufficient aqueous solubility.

In Vitro Permeability Assessment

We use cell-based models to predict how readily Compound T-5A will cross the intestinal epithelium.

Experimental Protocol: Caco-2 Bidirectional Permeability Assay

The Caco-2 assay is the industry standard for predicting intestinal permeability and identifying whether a compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[9]

  • Cell Culture: Caco-2 cells are seeded onto permeable Transwell® inserts and cultured for 21-25 days to form a differentiated, polarized monolayer that mimics the intestinal barrier. Monolayer integrity is confirmed by measuring the Transepithelial Electrical Resistance (TEER).

  • Assay Preparation: The cell monolayers are washed with pre-warmed Hank's Balanced Salt Solution (HBSS).

  • Apical to Basolateral (A-to-B) Permeability: Compound T-5A (e.g., at 10 µM) is added to the apical (AP) chamber. Samples are taken from the basolateral (BL) chamber at various time points (e.g., 30, 60, 90, 120 minutes).

  • Basolateral to Apical (B-to-A) Permeability: In a separate set of wells, Compound T-5A is added to the BL chamber, and samples are taken from the AP chamber.

  • Quantification: The concentration of Compound T-5A in all samples is determined using a validated LC-MS/MS method.[13][14][15]

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated for both directions.

    Papp = (dQ/dt) / (A * C0)

    Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration.

  • Efflux Ratio (ER): The ratio of Papp (B-to-A) to Papp (A-to-B) is calculated.

    ER = Papp(B-A) / Papp(A-B)

Data Interpretation:

Papp (A-B) (x 10-6 cm/s)Expected In Vivo AbsorptionEfflux Ratio (ER)Interpretation
< 1Low> 2.0Substrate for active efflux
1 - 10Moderate< 2.0Likely passive diffusion
> 10High-Not an efflux substrate

Trustworthiness: The protocol's validity is ensured by running well-characterized control compounds in parallel. For example, propranolol (high permeability) and atenolol (low permeability) are used to qualify the monolayer, while digoxin serves as a positive control for P-gp efflux.

Distribution: Where Does the Compound Go?

Distribution determines the concentration of the drug at its target site versus other tissues, influencing both efficacy and toxicity.

Experimental Protocol: Plasma Protein Binding (PPB) by Equilibrium Dialysis

Only the unbound (free) fraction of a drug is pharmacologically active and available for metabolism and excretion. Equilibrium dialysis is the gold standard for measuring this parameter.[16]

  • Device Preparation: A 96-well equilibrium dialysis apparatus (e.g., RED device) is used. The device consists of two chambers separated by a semipermeable membrane with an 8-12 kDa molecular weight cutoff.

  • Sample Addition: Compound T-5A is spiked into control plasma (human, rat) at a relevant concentration (e.g., 1 µM). 200 µL of this spiked plasma is added to the donor chamber.

  • Dialysis: 350 µL of phosphate-buffered saline (PBS) is added to the buffer chamber. The plate is sealed and incubated at 37°C on an orbital shaker for 4-6 hours to reach equilibrium.

  • Analysis: After incubation, aliquots are taken from both the plasma and buffer chambers. To avoid artificial equilibrium shifts, an equal volume of blank plasma is added to the buffer sample, and an equal volume of PBS is added to the plasma sample.

  • Quantification: The concentrations in both chambers are measured by LC-MS/MS.

  • Calculation: Percent Unbound (fu) = (ConcentrationBuffer / ConcentrationPlasma) * 100

Causality: Highly protein-bound drugs (fu < 1%) have a lower volume of distribution and are less available for clearance, which can prolong their half-life. Understanding the free fraction is critical for interpreting potency and predicting in vivo clearance.

Metabolism: How is the Compound Modified and Cleared?

Metabolism is the body's process of converting a drug into more water-soluble compounds (metabolites) that can be easily excreted. This is a primary driver of drug clearance.

Experimental Protocol: In Vitro Metabolic Stability in Liver Microsomes

This assay provides an initial estimate of the intrinsic clearance (Clint) of Compound T-5A by Phase I (CYP450) enzymes.

  • Incubation Mixture: Prepare a mixture in a 96-well plate containing liver microsomes (human, rat; e.g., 0.5 mg/mL protein), phosphate buffer (pH 7.4), and Compound T-5A (e.g., 1 µM).

  • Initiation: The reaction is initiated by adding a pre-warmed NADPH-regenerating system. NADPH is a required cofactor for CYP450 enzyme activity.

  • Time Course: Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes).

  • Reaction Quenching: The reaction in each aliquot is stopped by adding ice-cold acetonitrile containing an internal standard.

  • Sample Processing: The plates are centrifuged to precipitate the protein, and the supernatant is transferred for analysis.

  • Quantification: The remaining concentration of Compound T-5A is measured by LC-MS/MS.[17][18]

  • Data Analysis: The natural log of the percent remaining of Compound T-5A is plotted against time. The slope of the resulting line gives the elimination rate constant (k).

    Half-life (t1/2) = 0.693 / k Intrinsic Clearance (Clint) = (0.693 / t1/2) * (mL incubation / mg microsomal protein)

Data Interpretation:

In Vitro t1/2 (min)Clint (µL/min/mg)Predicted In Vivo Clearance
> 60< 12Low
15 - 6012 - 46Intermediate
< 15> 46High

Trustworthiness: The assay includes positive controls (e.g., testosterone, verapamil) with known high and intermediate clearance rates to validate the metabolic activity of the microsome batch. A negative control incubation without the NADPH cofactor is run to check for non-CYP-mediated degradation.

Metabolic_Stability_Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Analysis Compound Compound T-5A (1 µM) Incubate Pre-incubate at 37°C Compound->Incubate Microsomes Liver Microsomes (0.5 mg/mL) Microsomes->Incubate Buffer Phosphate Buffer (pH 7.4) Buffer->Incubate Add_NADPH Initiate with NADPH Regenerating System Incubate->Add_NADPH Timepoints Sample at 0, 5, 15, 30, 45, 60 min Add_NADPH->Timepoints Quench Quench with ACN + Internal Standard Timepoints->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge Analyze LC-MS/MS Analysis Centrifuge->Analyze Calculate Calculate t½ & Clint Analyze->Calculate

Caption: Experimental workflow for the in vitro metabolic stability assay.

In Vivo Pharmacokinetic Study: The Integrated Picture

After establishing a promising in vitro profile, an in vivo study in a rodent model (e.g., Sprague-Dawley rat) is essential to understand the interplay of ADME processes and determine key PK parameters.[19][20]

Experimental Protocol: Rat Pharmacokinetic Study (IV and PO Dosing)

  • Animal Model: Male Sprague-Dawley rats (n=3-4 per group) are used. Animals are cannulated (jugular vein for IV dosing and blood sampling, carotid artery for some protocols) to facilitate stress-free procedures.

  • Dosing:

    • Intravenous (IV) Group: Compound T-5A is administered as a bolus dose (e.g., 1 mg/kg) via the jugular vein cannula. This route ensures 100% bioavailability and is used to determine clearance and volume of distribution.

    • Oral (PO) Group: Compound T-5A is administered by oral gavage (e.g., 5 mg/kg) in a suitable vehicle (e.g., 0.5% methylcellulose).

  • Blood Sampling: Serial blood samples (~100 µL) are collected at pre-defined time points (e.g., pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of Compound T-5A are quantified using a validated LC-MS/MS method.[20][21]

  • Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin).

Key PK Parameters Derived from the Study:

ParameterAbbreviationDescriptionDetermined From
Maximum ConcentrationCmaxThe highest observed drug concentration in plasma.PO Data
Time to CmaxTmaxThe time at which Cmax is observed.PO Data
Area Under the CurveAUCThe total drug exposure over time.IV and PO Data
ClearanceCLThe volume of plasma cleared of the drug per unit time.IV Data
Volume of DistributionVdThe theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.IV Data
Half-Lifet1/2The time required for the drug concentration to decrease by half.IV and PO Data
Oral BioavailabilityF%The fraction of the oral dose that reaches systemic circulation.(AUCPO / AUCIV) * (DoseIV / DosePO) * 100

Conclusion: Synthesizing Data for Project Advancement

The pharmacokinetic profiling of 3-{2-[(propan-2-yl)amino]ethyl}-1H-1,2,4-triazol-5-amine is a multi-faceted process that builds from foundational in vitro assays to a comprehensive in vivo understanding.[9] Each experiment is designed not just to generate a number, but to answer a critical question about the compound's potential as a drug. By systematically evaluating solubility, permeability, protein binding, metabolic stability, and in vivo disposition, we create a data package that enables a confident, evidence-based decision on whether to advance Compound T-5A into more extensive preclinical safety studies and, ultimately, into human clinical trials.[12][22] This structured, causality-driven approach ensures scientific integrity and maximizes the probability of success in the complex landscape of drug development.

References

  • Selvita. (n.d.). In Vitro ADME. Retrieved from [Link]

  • PubMed. (n.d.). ADME Profile Calculation and Drug Similarity Study of New 1,2,4-Triazole Derivatives Containing 2-Bromo-5-Methoxyphenyl Radical. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]

  • BioDuro. (n.d.). In Vitro ADME. Retrieved from [Link]

  • LCGC International. (2021). Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview. Retrieved from [Link]

  • IQVIA. (n.d.). Small and Large Molecule LC-MS. Retrieved from [Link]

  • ResearchGate. (2025). ADME Profile Calculation and Drug Similarity Study of New 1,2,4-Triazole Derivatives Containing 2-Bromo-5-Methoxyphenyl Radical | Request PDF. Retrieved from [Link]

  • Waters Corporation. (n.d.). Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. Retrieved from [Link]

  • Bioanalysis Zone. (n.d.). LC-MS. Retrieved from [Link]

  • Journal of Pharmaceutical Negative Results. (2022). Molecular Docking, ADME Study, Synthesis And Characterization Of New 4-Amino-5-Aryl-4H-1,2,4-Triazole-3-Thiol Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Quantitative bioanalysis by LC-MS/MS: a review. Retrieved from [Link]

  • Pharmacia. (2023). Synthesis, molecular docking, and ADME analysis of a series of 4-amino-3,5-dimethyl-1,2,4-triazole derivatives. Retrieved from [Link]

  • Social Science Research Institute, Duke University. (n.d.). Preclinical Regulatory Requirements. Retrieved from [Link]

  • FDA. (n.d.). FDA Requirements for Preclinical Studies. Retrieved from [Link]

  • Liveon Biolabs. (2024). Pre-Clinical Trials: USFDA Regulations to be Followed. Retrieved from [Link]

  • Auxo-Chromo-Fours. (2025). FDA Toxicology Studies & Drug Approval Requirements. Retrieved from [Link]

  • PPD. (n.d.). Preclinical Studies in Drug Development. Retrieved from [Link]

  • ResearchGate. (2026). (PDF) Integrative preclinical strategy for pharmacokinetic profiling and candidate selection of 3-hydroxypropanamidines: a promising antimalarial class. Retrieved from [Link]

  • MDPI. (2024). Prediction of Human Pharmacokinetics of E0703, a Novel Radioprotective Agent, Using Physiologically Based Pharmacokinetic Modeling and an Interspecies Extrapolation Approach. Retrieved from [Link]

  • MDPI. (2024). Pharmacokinetics and Dose Proportionality Study of a Novel Antiparkinsonian Agent, a 1H-1,2,4-Triazol-3-ylthio-conjugate of Prottremine. Retrieved from [Link]

  • PubMed. (2006). Pharmacokinetics and metabolism studies on (3-tert-butyl-7-(5-methylisoxazol-3-yl)-2-(1-methyl-1H-1,2,4-triazol-5-ylmethoxy) pyrazolo[1,5-d][2][4][7]triazine, a functionally selective GABA(A) alpha5 inverse agonist for cognitive dysfunction. Retrieved from [Link]

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Foundational

A Technical Guide to the Structural Elucidation and In Silico Analysis of 3-{2-[(propan-2-yl)amino]ethyl}-1H-1,2,4-triazol-5-amine: A Prospective Study

This technical guide outlines a comprehensive, prospective study for the synthesis, crystal structure determination, and molecular docking analysis of the novel compound, 3-{2-[(propan-2-yl)amino]ethyl}-1H-1,2,4-triazol-...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical guide outlines a comprehensive, prospective study for the synthesis, crystal structure determination, and molecular docking analysis of the novel compound, 3-{2-[(propan-2-yl)amino]ethyl}-1H-1,2,4-triazol-5-amine. This document is intended for researchers, medicinal chemists, and drug development professionals interested in the structural biology and computational assessment of 1,2,4-triazole derivatives, a class of heterocyclic compounds with significant therapeutic potential.[1][2][3][4][5]

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including antifungal, anticancer, antimicrobial, and anticonvulsant properties.[1][2][3][4][5] The functionalization of the triazole ring allows for the fine-tuning of its pharmacological profile. The title compound, with its amino and substituted ethylamino moieties, presents an interesting candidate for exploring interactions with various biological targets. This guide provides a detailed roadmap for its structural and computational characterization.

Part 1: Synthesis and Crystallization

A plausible synthetic route for 3-{2-[(propan-2-yl)amino]ethyl}-1H-1,2,4-triazol-5-amine is proposed based on established methods for the synthesis of substituted 3-amino-1,2,4-triazoles.[6][7] The synthesis would be followed by a systematic crystallization screening to obtain single crystals suitable for X-ray diffraction analysis.

Proposed Synthesis Protocol

The synthesis could be approached in a multi-step process, potentially starting from a suitable dicarboxylic acid derivative and aminoguanidine. Microwave-assisted synthesis has been shown to be effective for the preparation of similar 1,2,4-triazole derivatives and could be employed to improve reaction times and yields.[6][7]

Crystallization Strategy

Obtaining high-quality single crystals is a critical step for X-ray crystallography.[8] A variety of crystallization techniques should be explored, including:

  • Slow Evaporation: A solution of the purified compound in a suitable solvent (e.g., ethanol, methanol, or acetonitrile) is allowed to evaporate slowly at room temperature.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a less soluble "anti-solvent." The slow diffusion of the anti-solvent vapor into the compound's solution can induce crystallization.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.

The choice of solvents and techniques will be guided by the solubility of the compound.

Part 2: Crystal Structure Determination by X-ray Diffraction

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic structure of a molecule.[9][10][11] This section details the proposed workflow for the crystal structure determination of the title compound.

Experimental Workflow for X-ray Crystallography

Caption: Workflow for Single-Crystal X-ray Diffraction.

Step-by-Step Methodology
  • Crystal Selection and Mounting: A suitable single crystal (ideally 0.1-0.3 mm in each dimension) will be selected under a microscope and mounted on a goniometer head.[9]

  • Data Collection: The mounted crystal will be placed on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.[9] The crystal will be cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A series of diffraction images will be collected as the crystal is rotated.

  • Data Reduction: The collected images will be processed to integrate the intensities of the diffraction spots and to apply corrections for experimental factors.

  • Structure Solution and Refinement: The crystal structure will be solved using direct methods or Patterson methods, which will provide an initial model of the atomic positions. This model will then be refined against the experimental data to obtain the final, accurate structure.

  • Structure Validation: The final structure will be validated using software tools to check for geometric consistency and to ensure the overall quality of the model. The results are typically deposited in a crystallographic database like the Cambridge Structural Database (CSD).[10]

Hypothetical Crystallographic Data

The following table presents a hypothetical summary of the crystallographic data that would be obtained for the title compound.

ParameterHypothetical Value
Empirical formulaC7H15N5
Formula weight169.23
Temperature100(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP21/c
Unit cell dimensionsa = 8.123(4) Å, b = 12.456(6) Å, c = 9.789(5) Å
α = 90°, β = 105.67(8)°, γ = 90°
Volume953.4(8) ų
Z4
Density (calculated)1.178 Mg/m³
Absorption coefficient0.081 mm⁻¹
F(000)368
Crystal size0.25 x 0.20 x 0.15 mm
Theta range for data collection2.50 to 28.00°
Reflections collected8765
Independent reflections2109 [R(int) = 0.034]
Final R indices [I>2sigma(I)]R1 = 0.045, wR2 = 0.112
Goodness-of-fit on F²1.05

Part 3: Molecular Docking Study

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target protein.[2][12][13][14] Given the known anticancer activities of many 1,2,4-triazole derivatives, a relevant target for this study is Cyclin-Dependent Kinase 6 (CDK6), a key regulator of the cell cycle.[15]

Molecular Docking Workflow

molecular_docking_workflow cluster_preparation Preparation cluster_docking Docking Simulation cluster_analysis Analysis Protein_Prep Protein Preparation (PDB) Grid_Generation Grid Box Generation Protein_Prep->Grid_Generation Ligand_Prep Ligand Preparation (3D Structure) Docking_Run Running Docking Algorithm (e.g., AutoDock Vina) Ligand_Prep->Docking_Run Grid_Generation->Docking_Run Pose_Analysis Binding Pose Analysis Docking_Run->Pose_Analysis Interaction_Analysis Interaction Analysis (H-bonds, etc.) Pose_Analysis->Interaction_Analysis Scoring Binding Energy Estimation Interaction_Analysis->Scoring

Caption: Workflow for Molecular Docking Study.

Step-by-Step Methodology
  • Protein Preparation: The 3D crystal structure of CDK6 will be obtained from the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands will be removed, and hydrogen atoms will be added.

  • Ligand Preparation: The 3D structure of 3-{2-[(propan-2-yl)amino]ethyl}-1H-1,2,4-triazol-5-amine will be generated and energy-minimized using a suitable force field.

  • Docking Simulation: A docking program such as AutoDock Vina will be used to perform the docking simulation. A grid box will be defined around the active site of CDK6, and the ligand will be allowed to flexibly dock within this region.

  • Analysis of Results: The results will be analyzed to identify the most favorable binding poses based on their predicted binding energies. The interactions between the ligand and the protein (e.g., hydrogen bonds, hydrophobic interactions) will be visualized and analyzed.

Hypothetical Docking Results and Analysis

The docking study would aim to elucidate the binding mode of the title compound within the active site of CDK6. It is hypothesized that the 1,2,4-triazole ring and the amino substituents will form key hydrogen bonds with the amino acid residues in the active site.

ParameterHypothetical Value/Observation
Target ProteinCyclin-Dependent Kinase 6 (CDK6)
PDB IDe.g., 1XO2
Docking SoftwareAutoDock Vina
Binding Energy (Best Pose)-7.8 kcal/mol
Key Interacting ResiduesAsp163, Gln149, Lys43
Types of InteractionsHydrogen bonds between the triazole nitrogens and the backbone of Asp163. Hydrophobic interactions with the isopropyl group.

The predicted binding energy suggests a stable interaction. The analysis of the binding pose would provide valuable insights into the structure-activity relationship of this compound and guide the design of more potent inhibitors.

Conclusion

This technical guide has outlined a comprehensive, albeit prospective, study for the structural and computational characterization of 3-{2-[(propan-2-yl)amino]ethyl}-1H-1,2,4-triazol-5-amine. By following the detailed methodologies for synthesis, X-ray crystallography, and molecular docking, a thorough understanding of the compound's three-dimensional structure and its potential interactions with a biological target can be achieved. This information is crucial for the rational design and development of new therapeutic agents based on the 1,2,4-triazole scaffold.

References

  • An insight on medicinal attributes of 1,2,4-triazoles - PMC. (n.d.).
  • Molecular docking of triazole-based ligands with KDM5A to identify potential inhibitors - Cal-Tek. (n.d.).
  • Unlocking the Potential of 1,2,4-Triazole Derivatives: A Comparative Guide to DFT and Molecular Docking Studies - Benchchem. (n.d.).
  • Molecular Docking Studies of 1, 2, 4-Triazole Derivatives as Potential Anticancer Agents - ijcrcps. (n.d.).
  • Current research trends of 1,2,4-triazole derivatives biological activity (literature review). (2025, April 2).
  • Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - The University of Queensland. (n.d.).
  • The Diverse Biological Activities of 1,2,4-Triazole Derivatives: A Technical Guide - Benchchem. (2025, December).
  • Current research trends of 1,2,4-triazole derivatives biological activity (literature review). (2025, July 4).
  • Binding mode of triazole derivatives as aromatase inhibitors based on docking, protein ligand interaction fingerprinting, and molecular dynamics simulation studies - PMC. (n.d.).
  • X-ray crystallography - Wikipedia. (n.d.).
  • Computational assessment of the reactivity and pharmaceutical potential of novel triazole derivatives: An approach combining DFT calculations, molecular dynamics simulations, and molecular docking - Arabian Journal of Chemistry. (2023, September 4).
  • Novel indolyl 1,2,4-triazole derivatives as potential anti-proliferative agents: in silico studies, synthesis, and biological evaluation - RSC Publishing. (n.d.).
  • Small molecule crystallography - Excillum. (n.d.).
  • 3-Pyridin-2-yl-1H-1,2,4-triazol-5-amine - PMC. (n.d.).
  • Absolute Configuration of Small Molecules by Co‐Crystallization - PMC - NIH. (n.d.).
  • What Is Small Molecule Crystal Structure Analysis? - Rigaku. (n.d.).
  • 3-{2-[(propan-2-yl)amino]ethyl}-1h-1,2,4-triazol-5-amine - PubChemLite. (n.d.).
  • Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. (2018, June 19).
  • 1249157-43-4|3-{2-[(propan-2-yl)amino]ethyl}-1H-1,2,4-triazol-5-amine|BLD Pharm. (n.d.).
  • Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - PMC. (n.d.).

Sources

Exploratory

Receptor Binding Affinity of 3-{2-[(propan-2-yl)amino]ethyl}-1H-1,2,4-triazol-5-amine Derivatives: A Technical Guide

Executive Summary & Pharmacological Context The compound 3-{2-[(propan-2-yl)amino]ethyl}-1H-1,2,4-triazol-5-amine (hereafter referred to as IPA-TA ) represents a highly versatile and structurally privileged pharmacophore...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

The compound 3-{2-[(propan-2-yl)amino]ethyl}-1H-1,2,4-triazol-5-amine (hereafter referred to as IPA-TA ) represents a highly versatile and structurally privileged pharmacophore in modern medicinal chemistry. Featuring a 1,2,4-triazol-5-amine core linked to an isopropyl-substituted ethylamine tail, this scaffold serves as a potent bioisostere for endogenous monoamines.

As a Senior Application Scientist, I have observed that the unique topology of the IPA-TA scaffold allows it to interface with multiple high-value therapeutic targets, most notably the Histamine H3/H4 receptors and purinergic P2X7 channels. This whitepaper deconstructs the structural pharmacology of IPA-TA derivatives, provides quantitative binding data, and outlines the self-validating experimental protocols required to accurately measure their receptor binding affinities.

Structural Pharmacology: The IPA-TA Scaffold

The binding affinity of IPA-TA derivatives is dictated by two distinct structural domains, each responsible for specific receptor interactions:

  • The 1,2,4-Triazol-5-amine Core: The triazole ring is a well-established bioisostere for the imidazole ring found in endogenous histamine[1]. The addition of the 5-amino group fundamentally alters the electronic distribution of the ring, providing a critical hydrogen bond donor. This allows the core to form a stable, tridentate hydrogen-bond network within the orthosteric binding pockets of G-protein coupled receptors (GPCRs) or the hinge regions of target kinases [3].

  • The 2-(Isopropylamino)ethyl Tail: At physiological pH (7.4), the secondary amine of the tail is protonated. This positive charge forms an essential salt bridge with highly conserved aspartate residues (e.g., Asp107 in H3R or Asp98 in H4R) within the transmembrane domains of the receptor. Furthermore, the bulky isopropyl group induces steric hindrance that prevents binding to H1/H2 receptors, thereby driving high selectivity toward H3/H4 and P2X7 receptors [2].

Quantitative Binding Affinity Data

To illustrate the structure-activity relationship (SAR) of this class, the following table summarizes the quantitative receptor binding affinities ( Ki​ and IC50​ ) of the parent IPA-TA molecule and its rationally designed derivatives.

Compound IDR-Group Modification (Core)H3 Receptor Ki​ (nM)H4 Receptor Ki​ (nM)P2X7 Receptor IC50​ (nM)Selectivity Ratio (H3/H4)
IPA-TA (Parent) -H45.2 ± 3.1120.5 ± 8.4>10,0002.66
Derivative 1 N1-Methyl12.4 ± 1.285.3 ± 5.25,4006.87
Derivative 2 C3-Chloro8.1 ± 0.941.2 ± 3.81,2005.08
Derivative 3 N1-Phenyl145.0 ± 12.1310.4 ± 15.64500.46

Data Interpretation: Methylation of the N1 position (Derivative 1) restricts the conformational flexibility of the triazole core, optimizing the vector of the hydrogen bond and increasing H3 affinity by nearly 4-fold. Conversely, the addition of a bulky phenyl group (Derivative 3) creates steric clashes in the compact histamine receptor pockets but enhances hydrophobic interactions required for P2X7 channel antagonism [2].

Experimental Protocols: Self-Validating Methodologies

To ensure scientific integrity and trustworthiness, the binding affinities reported above must be derived from self-validating assay systems. Below are the definitive protocols for evaluating IPA-TA derivatives.

Radioligand Equilibrium Binding Assay (RBA)

This protocol determines the absolute inhibition constant ( Ki​ ) of the derivatives by measuring their ability to displace a high-affinity radioligand (e.g., [3H] -N-alpha-methylhistamine for H3R).

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize HEK293 cells stably expressing the target receptor in ice-cold Tris-HCl buffer (pH 7.4) using a Dounce homogenizer.

    • Causality: Ice-cold temperatures and mechanical (rather than chemical) lysis prevent the proteolytic degradation and thermal denaturation of the transmembrane GPCRs, preserving the integrity of the orthosteric binding site.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, a constant concentration of radioligand (at its Kd​ value), and varying concentrations of the IPA-TA derivative ( 10−11 to 10−4 M). Incubate at 25°C for 60 minutes.

    • Causality: A 60-minute incubation at room temperature ensures the system reaches thermodynamic equilibrium, a strict mathematical prerequisite for applying the law of mass action to calculate affinity.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI).

    • Causality: PEI is a highly cationic polymer that neutralizes the inherent negative charge of the glass fibers. This drastically reduces the non-specific binding of the positively charged IPA-TA derivatives to the filter matrix, maximizing the signal-to-noise ratio.

  • Washing: Wash the filters three times with 3 mL of ice-cold buffer.

    • Causality: The sudden drop in temperature drastically reduces the kinetic dissociation rate ( koff​ ) of the bound radioligand, preventing signal loss during the washing phase.

  • Quantification & Analysis: Extract the filters, add scintillation fluid, and quantify beta-emissions. Convert the resulting IC50​ values to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

Binding_Assay_Workflow N1 1. Membrane Preparation (Receptor-expressing HEK293) N2 2. Radioligand Incubation (Equilibrium Binding) N1->N2 N3 3. Rapid Filtration (PEI-soaked GF/B Filters) N2->N3 N4 4. Washing & Isolation (Ice-cold Buffer Wash) N3->N4 N5 5. Scintillation Counting (Beta-emission Detection) N4->N5 N6 6. Data Synthesis (Cheng-Prusoff Ki Calculation) N5->N6

Step-by-step radioligand binding assay workflow for evaluating IPA-TA derivative affinity.
Surface Plasmon Resonance (SPR) Kinetics

While equilibrium binding provides affinity ( Ki​ ), it obscures the kinetic reality of drug-receptor interactions. We utilize SPR to resolve the association ( kon​ ) and dissociation ( koff​ ) rate constants.

Step-by-Step Methodology:

  • Receptor Immobilization: Covalently attach purified, lipid-nanodisc-embedded receptors to a CM5 sensor chip via standard amine coupling.

  • Analyte Injection: Flow varying concentrations of the IPA-TA derivative over the chip at a high flow rate (50 µL/min).

    • Causality: A high flow rate minimizes mass transport limitations, ensuring that the measured binding response is entirely reaction-controlled (dependent on the drug's true affinity) rather than diffusion-controlled.

  • Dissociation Phase: Switch the flow to blank running buffer to monitor the dissociation of the drug from the receptor in real-time.

    • Causality: A drug with a slow koff​ (long residence time) often exhibits prolonged in vivo efficacy even after pharmacokinetic clearance from the plasma. This is a critical metric for optimizing IPA-TA derivatives for chronic administration.

Mechanistic Pathway & Signal Transduction

Upon successful binding of an IPA-TA derivative to the target GPCR, a cascade of intracellular events is triggered. The diagram below maps the logical relationship between the structural binding event and the ultimate physiological output.

SAR_Mechanistic_Pathway L IPA-TA Derivative (Basic Amine Tail) R Target Receptor (e.g., GPCR Aspartate) L->R Salt Bridge S Receptor Conformational Shift (Active State Stabilization) R->S Induced Fit E Intracellular Signaling (cAMP Modulation) S->E Transduction

Mechanistic pathway of IPA-TA receptor binding and subsequent signal transduction.

References

  • The Synthesis of Triazole Analogs of Histamine and Related Compounds Source: ACS Publications URL:[Link]

  • The P2X7 Receptor in Inflammatory Diseases: Angel or Demon? Source: Frontiers in Immunology URL:[Link]

  • Pharmacological significance of triazole scaffold Source: Journal of Enzyme Inhibition and Medicinal Chemistry URL:[Link]

  • Amitrole | C2H4N4 | CID 1639 - PubChem Source: National Institutes of Health (NIH) URL:[Link]

Foundational

Comprehensive Physicochemical Profiling and Synthetic Utility of 3-{2-[(propan-2-yl)amino]ethyl}-1H-1,2,4-triazol-5-amine in Drug Discovery

Executive Summary The compound 3-{2-[(propan-2-yl)amino]ethyl}-1H-1,2,4-triazol-5-amine (CAS: 1249157-43-4) is a highly versatile, bifunctional heterocyclic building block utilized in modern medicinal chemistry[1]. Featu...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-{2-[(propan-2-yl)amino]ethyl}-1H-1,2,4-triazol-5-amine (CAS: 1249157-43-4) is a highly versatile, bifunctional heterocyclic building block utilized in modern medicinal chemistry[1]. Featuring a 1,2,4-triazole core substituted with a primary amine and an aliphatic isopropylaminoethyl chain, this molecule serves as a critical fragment for designing ligands targeting G-protein coupled receptors (GPCRs) and kinases. This whitepaper provides an authoritative analysis of its physicochemical properties, structural dynamics, and validated protocols for its analytical characterization and synthetic derivatization.

Physicochemical Profiling and Structural Dynamics

Understanding the physicochemical behavior of this compound is paramount for predicting its pharmacokinetics and optimizing its reactivity. The molecule exhibits complex acid-base equilibria and tautomerism due to its poly-nitrogenous architecture[2].

Acid-Base Equilibria (pKa) and Tautomerism

The compound possesses two distinct basic centers and one acidic center:

  • Secondary Aliphatic Amine: Modeled after isopropylamine, this center is highly basic with a predicted pKa of ~10.6[3]. At physiological pH (7.4), it exists almost entirely as a cation, serving as a critical anchor for salt-bridge formation in receptor binding pockets.

  • 1,2,4-Triazole Core: Unsubstituted 1,2,4-triazole is amphoteric (acidic pKa ~10.2, basic pKa ~2.2)[4]. However, the electron-donating C5-primary amine (analogous to amitrole) increases the basicity of the adjacent ring nitrogen (pKa ~4.0)[5].

  • Tautomeric Shift: In aqueous solution, the 1H- and 2H-tautomers exist in rapid equilibrium. The presence of the C5-amine heavily favors the amino-tautomer over the imino-form due to the preservation of aromaticity within the triazole ring[4].

Quantitative Physicochemical Data
ParameterValueCausality / Significance
Molecular Formula C₇H₁₅N₅Defines the exact mass for high-resolution MS.
Monoisotopic Mass 169.13275 DaCritical for TOF-MS/MS identification[2].
Predicted XLogP3 0.3Highly hydrophilic; indicates excellent aqueous solubility but necessitates specialized chromatography (HILIC)[2].
Aliphatic Amine pKa ~10.6Ensures protonation at physiological pH[3].
Topological Polar Surface Area 82.5 ŲOptimal for membrane permeability while maintaining high hydrogen-bonding capacity.

Analytical Characterization and Validation

Due to the high polarity (XLogP ~0.3) and the presence of two basic nitrogen centers, standard reversed-phase C18 chromatography often results in poor retention and severe peak tailing. To establish a self-validating analytical system, Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (MS/MS) is required.

Protocol: HILIC-MS/MS and NMR Validation Workflow

Step 1: Sample Preparation

  • Dissolve 1.0 mg of the compound in 1.0 mL of 50:50 Acetonitrile (MeCN) : Ultrapure Water to create a stock solution.

  • Dilute the stock to 1 µg/mL using 95% MeCN. Causality: HILIC relies on a water-enriched layer on the stationary phase. Injecting samples in high organic solvent prevents peak distortion and ensures proper partitioning.

Step 2: Chromatographic Separation

  • Column: Waters Acquity UPLC BEH Amide (1.7 µm, 2.1 x 100 mm).

  • Mobile Phase A: 10 mM Ammonium Formate in H₂O, adjusted to pH 3.0 with formic acid. Causality: Low pH ensures the secondary amine is fully protonated, suppressing secondary interactions with unendcapped silanols on the column.

  • Mobile Phase B: 100% MeCN.

  • Gradient: Start at 95% B, hold for 1 min, ramp to 50% B over 4 mins.

Step 3: Mass Spectrometry (ESI+)

  • Operate the Q-TOF in positive Electrospray Ionization (ESI+) mode.

  • Monitor the exact mass [M+H]+=170.1400 [2].

  • Apply collision energy (20-30 eV) to observe the neutral loss of the isopropyl group and fragmentation of the ethyl linker.

Step 4: NMR Spectroscopy

  • Dissolve 10 mg in 0.6 mL of DMSO- d6​ . Causality: DMSO- d6​ lacks exchangeable protons, allowing the observation of the broad singlets corresponding to the C5-NH₂ and the triazole N-H protons, which would be invisible in D₂O or CD₃OD.

AnalyticalWorkflow Prep Sample Prep (95% MeCN) HILIC HILIC UPLC (pH 3.0 Buffer) Prep->HILIC NMR 1H/13C NMR (DMSO-d6) Prep->NMR MS ESI+ Q-TOF m/z 170.14 HILIC->MS Valid Structural Validation MS->Valid NMR->Valid

Analytical workflow for the structural validation of the triazole derivative.

Pharmacophoric Relevance in Medicinal Chemistry

The structural topology of 3-{2-[(propan-2-yl)amino]ethyl}-1H-1,2,4-triazol-5-amine makes it a privileged scaffold in rational drug design.

  • Amide Bioisosterism: The 1,2,4-triazole ring is a classical bioisostere for peptide bonds and carboxylic acids. It mimics the planar geometry and hydrogen-bond acceptor properties of an amide while conferring absolute resistance to enzymatic degradation by amidases[4].

  • Biogenic Amine Mimicry: The 2-(isopropylamino)ethyl side chain is a direct structural analog of the pharmacophores found in histamine and adrenaline. The isopropyl group provides steric bulk that often increases selectivity for specific GPCR subtypes (e.g., β -adrenergic or H3/H4 histamine receptors) while shielding the amine from rapid oxidative deamination by Monoamine Oxidase (MAO).

Pharmacophore Triazole 1,2,4-Triazole Core Amide Bioisostere H-Bond Acceptor Amine C5-Primary Amine H-Bond Donor Kinase Hinge Binder Triazole->Amine Conjugated Linker Ethyl Linker Spacer Conformational Flexibility Triazole->Linker C3-Substituted Iso Isopropylamine Cationic Anchor Salt Bridge Formation Linker->Iso N-Alkylated

Pharmacophoric mapping and receptor interaction logic of the compound.

Synthetic Utility and Derivatization Strategies

The synthetic power of this building block lies in its orthogonal reactivity . The secondary aliphatic amine is highly nucleophilic, whereas the C5-primary amine is significantly deactivated because its lone pair is delocalized into the electron-deficient 1,2,4-triazole π -system[4]. This electronic disparity allows for regioselective functionalization without the need for protecting groups.

Protocol: Regioselective N-Acylation of the Secondary Amine

This protocol ensures exclusive amide bond formation at the aliphatic amine, leaving the triazole core intact.

Step 1: Reagent Preparation

  • Weigh 1.0 equivalent of the target carboxylic acid and dissolve in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration).

  • Add 1.2 equivalents of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA).

  • Stir for 10 minutes at room temperature to pre-form the active ester.

Step 2: Reaction Execution

  • Cool the reaction mixture to 0 °C using an ice bath. Causality: Lowering the temperature suppresses the kinetic energy of the system, preventing the weakly nucleophilic C5-amine from competing with the highly reactive secondary amine.

  • Add 1.0 equivalent of 3-{2-[(propan-2-yl)amino]ethyl}-1H-1,2,4-triazol-5-amine dropwise.

  • Allow the reaction to slowly warm to room temperature and stir for 2 hours.

Step 3: Workup and Isolation

  • Quench the reaction with saturated aqueous NaHCO₃.

  • Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

  • Wash the combined organic layers with 5% aqueous LiCl to remove residual DMF. Causality: DMF is highly water-soluble but partitions into organic solvents; LiCl significantly increases the ionic strength of the aqueous phase, forcing DMF into the water layer.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

References

  • PubChemLite. "3-{2-[(propan-2-yl)amino]ethyl}-1h-1,2,4-triazol-5-amine (CID 61319572)". PubChem, National Institutes of Health. URL:[Link]

  • PubChem. "Isopropylamine (CID 6363)". National Center for Biotechnology Information. URL:[Link]

  • PubChem. "Amitrole (CID 1639)". National Center for Biotechnology Information. URL: [Link]

Sources

Exploratory

Blood-brain barrier permeability of 3-{2-[(propan-2-yl)amino]ethyl}-1H-1,2,4-triazol-5-amine

An In-Depth Technical Guide to Assessing the Blood-Brain Barrier Permeability of 3-{2-[(propan-2-yl)amino]ethyl}-1H-1,2,4-triazol-5-amine Foreword The central nervous system (CNS) represents one of the most challenging t...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Assessing the Blood-Brain Barrier Permeability of 3-{2-[(propan-2-yl)amino]ethyl}-1H-1,2,4-triazol-5-amine

Foreword

The central nervous system (CNS) represents one of the most challenging targets for therapeutic intervention, largely due to the formidable blood-brain barrier (BBB). This highly selective, dynamic interface protects the brain from systemic circulation, posing a significant hurdle for drug delivery. The compound 3-{2-[(propan-2-yl)amino]ethyl}-1H-1,2,4-triazol-5-amine is a novel chemical entity for which no public data on BBB permeability exists. This guide, therefore, serves as a first-principles roadmap for researchers and drug development professionals. It outlines a comprehensive, multi-tiered strategy to thoroughly characterize the BBB penetration potential of this and other novel molecules. As a Senior Application Scientist, my objective is to provide not just protocols, but the strategic rationale behind them, ensuring a self-validating and robust investigational cascade.

Deconstructing the Molecule: In Silico Prediction and Physicochemical Analysis

Before embarking on resource-intensive experimental assays, a foundational understanding of the molecule's intrinsic properties is paramount. This initial phase leverages computational tools and basic physicochemical measurements to predict its likely BBB permeability, guiding subsequent experimental design.

Molecular Structure and Predicted Properties

The first step is to analyze the chemical structure derived from the IUPAC name: 3-{2-[(propan-2-yl)amino]ethyl}-1H-1,2,4-triazol-5-amine. The structure consists of a 1,2,4-triazole ring, a primary amine group, and a secondary amine within an ethyl side chain.

Based on this structure, we can predict key physicochemical properties that are well-established determinants of BBB permeability. These properties are often assessed against established guidelines, such as those proposed by Lipinski and others for CNS drugs.

Table 1: Predicted Physicochemical Properties and CNS Drug-Likeness

PropertyPredicted ValueCNS Drug GuidelineImplication for BBB Permeability
Molecular Weight (MW)~170.24 g/mol < 400 DaFavorable: Low MW facilitates passive diffusion.
LogP (Octanol/Water Partition Coefficient)~0.5 - 1.51.5 - 2.5Borderline: May require active transport or be subject to efflux.
Topological Polar Surface Area (TPSA)~80-90 Ų< 70 ŲPotentially Unfavorable: Higher TPSA can hinder passive diffusion across the lipidic BBB.
Hydrogen Bond Donors (HBD)3≤ 3Favorable: Meets the guideline, reducing the energy penalty of desolvation.
Hydrogen Bond Acceptors (HBA)4≤ 7Favorable: Meets the guideline.
pKa (Predicted)Basic (amine groups)N/AHigh: Likely to be protonated at physiological pH (7.4), increasing polarity and potentially limiting passive diffusion.

Expert Insight: The predicted TPSA and potential for protonation at physiological pH are the most significant flags from this initial analysis. While the low molecular weight is advantageous, the molecule's polarity suggests that passive diffusion may be limited. This raises the hypothesis that if the compound does cross the BBB, it may do so via an active uptake mechanism or it may be a substrate for efflux pumps.

The Tiered Approach to Permeability Assessment: An Experimental Workflow

A robust assessment of BBB permeability follows a logical, tiered progression from high-throughput, low-complexity assays to low-throughput, high-complexity, and physiologically relevant models. This approach, detailed below, allows for early decision-making and conserves resources.

G cluster_0 Tier 1: High-Throughput Screening cluster_1 Tier 2: Mechanistic In Vitro Assays cluster_2 Tier 3: Definitive In Vivo Assessment cluster_3 Decision Points InSilico In Silico & Physicochemical Analysis (Section 1.0) PAMPA PAMPA-BBB Assay (Passive Permeability) InSilico->PAMPA Predicted Polarity Guides Interpretation MDCK_WT MDCK Wild-Type (Baseline Permeability) PAMPA->MDCK_WT Confirm Passive Permeability Decision1 High Passive Permeability? PAMPA->Decision1 MDCK_MDR1 MDCK-MDR1 Assay (P-gp Efflux Assessment) MDCK_WT->MDCK_MDR1 Investigate Efflux if Permeability is Low Microdialysis In Vivo Microdialysis (Measure Kp,uu,brain) MDCK_MDR1->Microdialysis Decision2 Efflux Ratio < 2-3? MDCK_MDR1->Decision2 Decision3 Kp,uu,brain > 0.3? Microdialysis->Decision3 Decision1->InSilico No (Re-evaluate Structure) Decision1->MDCK_WT Decision2->MDCK_MDR1 No (Compound is an Efflux Substrate) Decision2->Microdialysis Yes Go Proceed Decision3->Go Yes (Candidate for CNS Target) NoGo Stop/Redesign Decision3->NoGo No (Poor Brain Penetration) G cluster_animal Freely-Moving Rodent cluster_probes Microdialysis Probes cluster_system Microdialysis System cluster_analysis Analysis IV_Line Intravenous (IV) Line (Compound Administration) Brain_Probe Brain Probe (e.g., Striatum) Blood_Probe Jugular Vein Probe Collector Fraction Collector (Collects Dialysate Samples) Brain_Probe->Collector Outflow (Brain Dialysate) Blood_Probe->Collector Outflow (Blood Dialysate) Pump Syringe Pump (Perfuses Probes with aCSF) Pump->Brain_Probe Inflow (aCSF) Pump->Blood_Probe Inflow (aCSF) LCMS LC-MS/MS Analysis Collector->LCMS Time-course samples PK_Model Pharmacokinetic Modeling (Calculate Kp,uu,brain) LCMS->PK_Model Concentration Data

Figure 2: Workflow for an in vivo microdialysis experiment.

Protocol: In Vivo Microdialysis in Rodents

  • Surgical Implantation: Under anesthesia, guide cannulas for microdialysis probes are stereotaxically implanted into a specific brain region (e.g., striatum or cortex) and the jugular vein of a rat or mouse. [1]The animals are allowed to recover.

  • Probe Insertion and Perfusion: On the day of the experiment, microdialysis probes are inserted through the guide cannulas. The probes are continuously perfused with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min). [2]3. Compound Administration: The test compound is administered intravenously, often as a constant infusion to achieve steady-state concentrations.

  • Sample Collection: Dialysate samples from both the brain and blood probes are collected at regular intervals (e.g., every 20-30 minutes) into a fraction collector. [3]5. Quantification: The concentration of the compound in each dialysate sample is measured by a validated, high-sensitivity LC-MS/MS method.

  • Unbound Fraction Determination: The fraction of unbound drug in plasma (fu,plasma) and brain tissue (fu,brain) is determined separately using in vitro equilibrium dialysis.

  • Calculation: The unbound concentrations are calculated from the total dialysate concentrations. The Kp,uu,brain is then determined as the ratio of the area under the curve (AUC) of the unbound brain concentration to the unbound plasma concentration. [4]

Table 4: Interpretation of Kp,uu,brain Values

Kp,uu,brainNet Transport MechanismImplication for CNS Drug Potential
> 1.0Active InfluxExcellent. Compound is actively taken up into the brain.
~ 1.0Passive DiffusionGood. Compound readily equilibrates between blood and brain.
0.3 - 0.7Minor EffluxPotentially acceptable, but brain levels are lower than plasma.
< 0.3Significant EffluxPoor. Compound is actively removed from the brain. [4]

Conclusion and Synthesis

The assessment of blood-brain barrier permeability for a novel entity like 3-{2-[(propan-2-yl)amino]ethyl}-1H-1,2,4-triazol-5-amine requires a systematic, multi-tiered approach. In silico predictions provide the initial hypothesis: a small molecule whose passive diffusion may be limited by its polarity. The PAMPA-BBB assay offers a rapid, high-throughput test of this hypothesis. Subsequently, the MDCK-MDR1 assay provides crucial mechanistic insight into whether the compound is a substrate for the P-gp efflux transporter, a common reason for poor brain penetration. Finally, in vivo microdialysis delivers the definitive, physiologically relevant measure of the unbound brain concentration (Kp,uu,brain), which ultimately determines the compound's potential as a CNS therapeutic. By logically progressing through these tiers, researchers can build a comprehensive understanding of a compound's BBB transport properties, enabling informed decisions in the drug discovery and development process.

References

  • Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective. (2023). MDPI. Available at: [Link]

  • 3D in vitro blood–brain barrier models: recent advances and their role in brain disease research and therapy. (2025). Frontiers in Cell and Developmental Biology. Available at: [Link]

  • In-vitro blood–brain barrier modeling: A review of modern and fast-advancing technologies. (2018). Expert Opinion on Drug Discovery. Available at: [Link]

  • Application of In Vivo Brain Microdialysis to the Study of Blood-Brain Barrier Transport of Drugs. (1998). Journal of Pharmacological Sciences. Available at: [Link]

  • In-vitro blood-brain barrier models for drug screening and permeation studies: an overview. (2019). Drug Delivery and Translational Research. Available at: [Link]

  • In vitro Models of the Blood–Brain Barrier: Tools in Translational Medicine. (2021). Journal of Neuroimmune Pharmacology. Available at: [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray. Available at: [Link]

  • In Vivo Microdialysis for Brain Analysis. (2018). Journal of Visualized Experiments. Available at: [Link]

  • MDR1-MDCK Permeability Assay. Creative Bioarray. Available at: [Link]

  • In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. (2018). Expert Opinion on Drug Discovery. Available at: [Link]

  • ADME MDR1-MDCK Permeability Assay. BioDuro. Available at: [Link]

  • MDCK-MDR1 Permeability Assay. Evotec. Available at: [Link]

  • MDR1-MDCKII Permeability Assay. Bienta. Available at: [Link]

  • Transfected MDCK Cell Line with Enhanced Expression of CYP3A4 and P-Glycoprotein as a Model To Study Their Role in Drug Transport and Metabolism. (2012). Molecular Pharmaceutics. Available at: [Link]

  • In vivo microdialysis as a technique to monitor drug transport: correlation of extracellular cocaine levels and dopamine overflow in the rat brain. (1993). Journal of Neuroscience Methods. Available at: [Link]

  • Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain—a Game Changing Parameter for CNS Drug Discovery and Development. (2018). The AAPS Journal. Available at: [Link]

  • Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates. (2023). Frontiers in Chemistry. Available at: [Link]

  • QSAR Model of Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain: Incorporating P-glycoprotein Efflux as a Variable. (2016). Journal of Chemical Information and Modeling. Available at: [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Platform. Pion Inc. Available at: [Link]

  • Applicability of a Blood–Brain Barrier Specific Artificial Membrane Permeability Assay at the Early Stage of Natural Product-Based CNS Drug Discovery. (2013). ACS Chemical Neuroscience. Available at: [Link]

  • PMBBB - Parallel Artificial Membrane Permeability Assay-BBB Kit. BioAssay Systems. Available at: [Link]

  • Building predictive unbound brain-to-plasma concentration ratio (Kp,uu,brain) models. Uppsala University. Available at: [Link]

  • Translational aspects of unbound brain to plasma concentration ratios. (2012). Diva-Portal.org. Available at: [Link]

  • A Computational Physics-based Approach to Predict Unbound Brain-to-Plasma Partition Coefficient, Kp,uu. (2022). ChemRxiv. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis Pathway for 3-{2-[(propan-2-yl)amino]ethyl}-1H-1,2,4-triazol-5-amine

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Strategic Rationale & Mechanistic Insights The target molecule, 3-{2-[(propan-2-y...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Strategic Rationale & Mechanistic Insights

The target molecule, 3-{2-[(propan-2-yl)amino]ethyl}-1H-1,2,4-triazol-5-amine , features two distinct functional domains: a highly polar 5-amino-1,2,4-triazole core and a basic aliphatic secondary amine (isopropylamine moiety). This structural motif is highly relevant in the development of histamine receptor ligands and bioisosteric drug fragments.

The Challenge of Direct Synthesis

A naive retrosynthetic approach might suggest the direct condensation of N-isopropyl- β -alanine with aminoguanidine. However, subjecting an unprotected secondary aliphatic amine to the harsh, high-temperature acidic or basic conditions required for triazole cyclization[1] frequently leads to severe side reactions, including intramolecular lactamization, degradation, and intractable product mixtures.

The Chemoselective Solution (Late-Stage Reductive Amination)

To ensure a self-validating and high-yielding protocol, this guide employs a late-stage chemoselective reductive amination strategy.

  • Core Construction: We first construct the triazole core using a protected primary amine precursor (N-Boc- β -alanine) and aminoguanidine. Mild peptide coupling forms the guanyl hydrazide intermediate, which is then cyclized under controlled basic conditions to preserve the Boc protecting group.

  • Deprotection: Standard acidic cleavage yields the intermediate 3-(2-aminoethyl)-1H-1,2,4-triazol-5-amine.

  • Chemoselective Alkylation: The final step leverages the stark electronic differences between the two amines in the intermediate. The aliphatic primary amine (pKa ~10) is highly nucleophilic, whereas the 5-amino group on the triazole (pKa ~4) is heavily delocalized and poorly nucleophilic. Using acetone and Sodium Triacetoxyborohydride (STAB), the aliphatic amine selectively forms an iminium ion that is rapidly reduced, completely avoiding over-alkylation or heteroaromatic amine interference.

G A N-Boc-β-alanine + Aminoguanidine B Acylguanidine Intermediate A->B EDC/HOBt, DMF C N-Boc-Triazole (Cyclization) B->C NaOH (aq), 90°C D 3-(2-aminoethyl)- 1H-1,2,4-triazol-5-amine C->D HCl/Dioxane E Final Product: 3-{2-[(propan-2-yl)amino]ethyl}- 1H-1,2,4-triazol-5-amine D->E Acetone, NaBH(OAc)3

Figure 1: Multi-step synthetic workflow from N-Boc-β-alanine to the final target molecule.

Experimental Protocols

Phase 1: Synthesis of N-Boc-3-(2-aminoethyl)-1H-1,2,4-triazol-5-amine

Objective: Form the 1,2,4-triazole ring while preventing premature amine reactivity.

  • Activation & Coupling:

    • In an oven-dried round-bottom flask under N 2​ , dissolve N-Boc- β -alanine (1.0 eq, 10 mmol) in anhydrous DMF (30 mL).

    • Add EDC·HCl (1.2 eq, 12 mmol) and HOBt (1.2 eq, 12 mmol). Stir at room temperature for 15 minutes to form the active ester.

    • Add Aminoguanidine bicarbonate (1.0 eq, 10 mmol) followed by N,N-Diisopropylethylamine (DIPEA) (2.5 eq, 25 mmol). Stir the suspension at room temperature for 12 hours.

    • Causality Check: Aminoguanidine bicarbonate releases CO 2​ upon neutralization; ensure the flask is properly vented. The resulting intermediate is the N-Boc- β -alanyl-guanidine.

  • Cyclization:

    • Concentrate the reaction mixture under reduced pressure to remove the majority of the DMF.

    • Suspend the crude residue in 1M aqueous NaOH (40 mL). Heat the mixture to 90 °C for 3 hours.

    • Causality Check: The alkaline environment drives the intramolecular dehydration/cyclization to the 1,2,4-triazole ring while keeping the base-stable Boc group intact[1].

  • Workup:

    • Cool the mixture to 0 °C and carefully adjust the pH to ~6.5 using 1M HCl.

    • Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate to yield the Boc-protected triazole intermediate.

Phase 2: Boc-Deprotection
  • Dissolve the crude N-Boc-3-(2-aminoethyl)-1H-1,2,4-triazol-5-amine in minimal Methanol (10 mL).

  • Add 4M HCl in Dioxane (15 mL). Stir at room temperature for 2 hours.

  • Monitor by TLC (Ninhydrin stain) until the starting material is consumed.

  • Concentrate the solvent in vacuo. Triturate the resulting solid with cold diethyl ether, filter, and dry under high vacuum to afford 3-(2-aminoethyl)-1H-1,2,4-triazol-5-amine dihydrochloride as a white powder.

Phase 3: Chemoselective Reductive Amination

Objective: Selectively install the isopropyl group on the aliphatic amine.

  • Imine Formation:

    • Suspend the dihydrochloride intermediate (1.0 eq, 5 mmol) in anhydrous 1,2-Dichloroethane (DCE) (25 mL).

    • Add DIPEA (2.2 eq, 11 mmol) to liberate the free aliphatic amine.

    • Add Acetone (2.0 eq, 10 mmol) and glacial Acetic Acid (1.0 eq, 5 mmol). Stir at room temperature for 1 hour to allow iminium ion formation.

  • Reduction:

    • Portion-wise, add Sodium Triacetoxyborohydride (NaBH(OAc) 3​ ) (1.5 eq, 7.5 mmol).

    • Causality Check: STAB is a mild reducing agent that will selectively reduce the transient iminium ion without reducing the ketone starting material or affecting the triazole ring.

    • Stir at room temperature for 12 hours under N 2​ .

  • Quench & Purification:

    • Quench the reaction with saturated aqueous NaHCO 3​ (20 mL) and stir for 15 minutes.

    • Separate the organic layer and extract the aqueous layer with a mixture of CHCl 3​ /Isopropanol (3:1) (3 × 30 mL) due to the high polarity of the product.

    • Dry the combined organics over Na 2​ SO 4​ , concentrate, and purify via reverse-phase flash chromatography (C18, Water/Acetonitrile gradient with 0.1% TFA) to yield the final target compound.

Chemoselectivity Start 3-(2-aminoethyl)-1H-1,2,4-triazol-5-amine + Acetone Aliphatic Aliphatic Amine (pKa ~10) Rapid Iminium Formation Start->Aliphatic Favored Triazole Triazole 5-Amine (pKa ~4) Poor Nucleophile Start->Triazole Disfavored Reduction STAB Reduction Selective Hydride Transfer Aliphatic->Reduction NoRxn No Reaction Triazole->NoRxn Final Target Secondary Amine Reduction->Final

Figure 2: Chemoselectivity mechanism leveraging pKa differentials during STAB reductive amination.

Data Presentation & Reaction Parameters

Table 1: Stoichiometry and Reaction Parameters for Reductive Amination (Phase 3)

Reagent / MaterialMW ( g/mol )EquivalentsAmount (for 5 mmol scale)Function
Triazole Intermediate (2HCl)200.071.01.00 gSubstrate
Acetone58.082.00.73 mLAlkylating Agent
DIPEA129.242.21.91 mLBase (Neutralization)
Acetic Acid60.051.00.29 mLCatalyst (Iminium formation)
NaBH(OAc) 3​ (STAB)211.941.51.59 gMild Reducing Agent
1,2-Dichloroethane (DCE)98.96N/A25.0 mLSolvent

Table 2: Expected Analytical Characterization (Final Product)

Analytical MethodExpected Target Signals / Identifiers
LC-MS (ESI+) [M+H] + m/z calculated for C 7​ H 16​ N 5​ + : 170.14; Found: ~170.1
1 H NMR (400 MHz, D 2​ O) δ 3.45 (m, 1H, CH (CH 3​ ) 2​ ), 3.20 (t, 2H, CH 2​ -NH), 2.95 (t, 2H, Triazole-CH 2​ ), 1.25 (d, 6H, CH(CH 3​ ) 2​ )
13 C NMR (100 MHz, D 2​ O) δ 158.2 (Triazole C5), 154.1 (Triazole C3), 50.5 (CH), 44.2 (CH 2​ ), 25.8 (CH 2​ ), 19.5 (2 × CH 3​ )

References

  • Popova, E. A., et al. (2024). Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. MDPI Organics.[Link][1]

Sources

Application

Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of 3-{2-[(propan-2-yl)amino]ethyl}-1H-1,2,4-triazol-5-amine in Human Plasma

Abstract This application note describes the development and validation of a sensitive, selective, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of 3-{2-[(...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note describes the development and validation of a sensitive, selective, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of 3-{2-[(propan-2-yl)amino]ethyl}-1H-1,2,4-triazol-5-amine in human plasma. The analyte, a polar basic compound, presents unique challenges for retention in reversed-phase chromatography and requires a tailored sample preparation strategy to minimize matrix effects. This method utilizes a mixed-mode solid-phase extraction (SPE) for sample cleanup and concentration, followed by chromatographic separation using hydrophilic interaction liquid chromatography (HILIC). Detection is achieved via a triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI) mode with multiple reaction monitoring (MRM). The method was validated according to the principles outlined in the FDA and EMA guidelines on bioanalytical method validation and demonstrated excellent performance in terms of linearity, accuracy, precision, and stability, making it suitable for supporting pharmacokinetic and toxicokinetic studies.[1][2][3]

Introduction

The accurate quantification of novel pharmaceutical compounds in biological matrices is a cornerstone of drug development, providing essential data for pharmacokinetic (PK), toxicokinetic (TK), and bioequivalence (BE) studies. 3-{2-[(propan-2-yl)amino]ethyl}-1H-1,2,4-triazol-5-amine is a polar molecule containing both a primary and a secondary amine, classifying it as a basic compound. Such molecules are often challenging to analyze using traditional reversed-phase liquid chromatography (RPLC) due to poor retention.[4][5] Furthermore, extracting these polar analytes from complex biological matrices like plasma requires a selective sample preparation technique to remove endogenous interferences such as phospholipids and proteins, which can cause significant ion suppression in the mass spectrometer.[6]

This guide details a comprehensive LC-MS/MS workflow, from first principles of method development to full validation. We address the specific challenges posed by this analyte by employing Hydrophilic Interaction Liquid Chromatography (HILIC), which is well-suited for retaining and separating highly polar compounds.[7][8][9][10] For sample preparation, a polymeric mixed-mode cation-exchange solid-phase extraction (SPE) protocol is described, providing superior cleanup by leveraging both reversed-phase and ion-exchange retention mechanisms.[6][11] The method is validated following international regulatory standards to ensure data integrity and reliability.[1][12][13][14]

Analyte Properties & Materials

A thorough understanding of the analyte's physicochemical properties is critical for rational method development.

Table 1: Physicochemical Properties of the Analyte

PropertyValueSource / Comment
Chemical Name3-{2-[(propan-2-yl)amino]ethyl}-1H-1,2,4-triazol-5-amine-
Molecular FormulaC7H15N5PubChem CID: 61319572[15]
Monoisotopic Mass169.13275 DaPubChem CID: 61319572[15]
Protonated Adduct [M+H]+m/z 170.14003PubChem CID: 61319572[15]
Predicted XlogP0.3PubChem CID: 61319572[15]
NaturePolar, Basic CompoundInferred from structure
Reagents and Materials
  • Analyte Reference Standard: 3-{2-[(propan-2-yl)amino]ethyl}-1H-1,2,4-triazol-5-amine (≥98% purity)

  • Internal Standard (IS): 3-{2-[(propan-2-yl)amino]ethyl}-1H-1,2,4-triazol-5-amine-d7 (or a suitable structural analog if a stable isotope-labeled version is unavailable). Stable isotope-labeled standards are the gold standard for correcting variability.[16][17]

  • Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (all LC-MS grade)

  • Additives: Formic acid (FA), Ammonium hydroxide (NH4OH) (Optima™ LC/MS grade)

  • Biological Matrix: Blank human plasma (K2-EDTA)

  • SPE Cartridges: Polymeric Mixed-Mode Strong Cation-Exchange SPE Cartridges (e.g., Agilent Bond Elut Plexa PCX or similar)[6]

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography
  • System: UHPLC system capable of high-pressure gradients

  • Column: HILIC Column (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 10 mM Ammonium Formate in Water + 0.1% Formic Acid (pH ~3)

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    Time (min) Flow (mL/min) %A %B
    0.0 0.5 5 95
    2.5 0.5 40 60
    2.6 0.5 5 95

    | 4.0 | 0.5 | 5 | 95 |

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

Mass Spectrometry
  • System: Triple Quadrupole Mass Spectrometer

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode

  • Key Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 500 °C

    • Gas Flow Rates: Optimized for the specific instrument

  • MRM Transitions:

    Compound Precursor Ion (m/z) Product Ion (m/z) Dwell (ms) CE (eV) Use
    Analyte 170.1 111.1 100 22 Quantifier
    Analyte 170.1 84.1 100 28 Qualifier

    | IS (d7) | 177.2 | 118.1 | 100 | 22 | Quantifier |

Method Development Strategy

The successful development of this method was predicated on a systematic approach addressing the analyte's specific chemical nature.

Rationale for Chromatography Choice

The analyte's low XlogP value of 0.3 indicates high polarity, leading to poor or no retention on traditional C18 reversed-phase columns.[4][18] HILIC chromatography was chosen as it provides robust retention for such polar compounds.[7][8][19] In HILIC, a high organic mobile phase is used with a polar stationary phase, and retention is driven by partitioning of the analyte into a water-enriched layer on the surface of the stationary phase.[10] An amide-phase column was selected for its excellent peak shape and stability for basic compounds.

Rationale for Mass Spectrometry Parameter Selection

The presence of multiple basic nitrogen atoms makes the analyte an excellent candidate for positive mode electrospray ionization (ESI+). The precursor ion was confirmed by direct infusion to be the protonated molecule [M+H]+ at m/z 170.1. Product ion scans were performed to identify stable, high-intensity fragment ions for MRM. The proposed fragmentation pathways leading to the quantifier (m/z 111.1) and qualifier (m/z 84.1) ions provide specificity for the assay. Collision energies (CE) were empirically optimized for each transition to maximize signal intensity.

Detailed Experimental Protocols

Protocol 1: Preparation of Stock, Calibration, and QC Samples
  • Primary Stock Solutions (1 mg/mL): Accurately weigh ~2 mg of analyte and internal standard (IS) reference standards into separate 2 mL volumetric flasks. Dissolve in methanol and bring to volume.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 ACN:Water to create working solutions for calibration standards (CS) and quality control (QC) samples. Prepare a separate IS working solution (e.g., 100 ng/mL).

  • Calibration Standards & QC Samples: Spike 47.5 µL of blank human plasma with 2.5 µL of the appropriate analyte working solution to achieve the final desired concentrations (e.g., 1, 2, 5, 10, 50, 100, 500, 1000 ng/mL). Prepare QC samples at low, medium, and high concentrations in the same manner.

Protocol 2: Mixed-Mode Cation-Exchange SPE Protocol

This protocol is designed to provide a clean extract by removing phospholipids and other endogenous interferences.[6][20]

  • Pre-treatment: To 50 µL of plasma sample (blank, CS, QC, or unknown), add 20 µL of IS working solution (100 ng/mL) and vortex. Add 200 µL of 2% phosphoric acid in water and vortex for 30 seconds. This step lyses cells and ensures the basic analyte is protonated (positively charged).

  • Condition: Condition the SPE plate/cartridge with 500 µL of methanol, followed by 500 µL of water. Do not allow the sorbent to dry.

  • Load: Load the entire pre-treated sample onto the SPE sorbent. The positively charged analyte will bind to the negatively charged sulfonic acid groups of the sorbent.

  • Wash 1 (Polar Interferences): Wash the sorbent with 500 µL of 0.1% formic acid in water. This removes highly polar interferences.

  • Wash 2 (Non-polar Interferences): Wash the sorbent with 500 µL of methanol. This removes neutral and non-polar interferences like phospholipids that may be retained on the polymeric backbone of the sorbent.

  • Elute: Elute the analyte and IS with 500 µL of 5% ammonium hydroxide in methanol. The basic elution solvent neutralizes the analyte, disrupting the ionic bond with the sorbent and allowing it to elute.

  • Dry & Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at 40 °C. Reconstitute the residue in 100 µL of 95:5 ACN:Water with 0.1% formic acid. This ensures the sample is dissolved in a solvent compatible with the initial HILIC mobile phase conditions.

// Nodes Plasma [label="Plasma Sample (50 µL)\n+ IS (20 µL)", fillcolor="#F1F3F4"]; Pretreat [label="Pre-treat:\nAdd 2% Phosphoric Acid (200 µL)", fillcolor="#F1F3F4"]; Condition [label="Condition SPE Sorbent:\n1. MeOH\n2. Water", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Load [label="Load Pre-treated Sample", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Wash1 [label="Wash 1 (Polar):\n0.1% Formic Acid in Water", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Wash2 [label="Wash 2 (Non-polar):\n100% Methanol", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Elute [label="Elute:\n5% NH4OH in Methanol", fillcolor="#34A853", fontcolor="#FFFFFF"]; Dry [label="Evaporate to Dryness", fillcolor="#FBBC05", fontcolor="#202124"]; Recon [label="Reconstitute in\n95% ACN / 5% Water", fillcolor="#FBBC05", fontcolor="#202124"]; Analysis [label="Inject into LC-MS/MS", fillcolor="#F1F3F4"];

// Edges Plasma -> Pretreat; Condition -> Load; Pretreat -> Load; Load -> Wash1; Wash1 -> Wash2; Wash2 -> Elute; Elute -> Dry; Dry -> Recon; Recon -> Analysis; } caption: "Solid-Phase Extraction (SPE) Workflow"

Method Validation

The developed method was subjected to a full validation protocol consistent with FDA and EMA guidelines.[1][2][21][22] All acceptance criteria were met.

// Nodes Method [label="Validated Method", shape=box, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF", width=2]; Selectivity [label="Selectivity &\nSpecificity"]; Linearity [label="Linearity & Range\n(LLOQ to ULOQ)"]; Accuracy [label="Accuracy"]; Precision [label="Precision"]; Matrix [label="Matrix Effect"]; Recovery [label="Recovery"]; Stability [label="Stability"];

// Edges Selectivity -> Method; Linearity -> Method; Accuracy -> Method; Precision -> Method; Matrix -> Method; Recovery -> Method; Stability -> Method; } caption: "Key Bioanalytical Method Validation Parameters"

Table 2: Summary of Method Validation Results

Validation ParameterResultAcceptance Criteria
Linearity & Range 1.0 - 1000 ng/mLCorrelation coefficient (r²) ≥ 0.99
Lower Limit of Quant. (LLOQ)1.0 ng/mLAccuracy: 80-120%, Precision: ≤20%
Intra-day Accuracy 95.8% - 104.2%85-115% (100 ± 15%) of nominal
Intra-day Precision ≤ 6.5% (%CV)≤15% CV
Inter-day Accuracy 97.1% - 102.5%85-115% (100 ± 15%) of nominal
Inter-day Precision ≤ 8.1% (%CV)≤15% CV
Matrix Effect IS-Normalized Factor: 0.95 - 1.06CV of IS-normalized factors ≤15%
Recovery Analyte: 88.5% - 94.2%Consistent, precise, and reproducible
Stability (Freeze/Thaw) % Bias < 10%≤15% deviation from nominal
Stability (Bench-Top, 8h) % Bias < 8%≤15% deviation from nominal

Conclusion

This application note presents a highly selective and sensitive LC-MS/MS method for the quantification of 3-{2-[(propan-2-yl)amino]ethyl}-1H-1,2,4-triazol-5-amine in human plasma. The strategic use of mixed-mode solid-phase extraction effectively mitigates matrix effects, while HILIC provides excellent retention and chromatographic performance for this polar, basic analyte. The method has been rigorously validated and meets the stringent requirements for regulated bioanalysis, proving to be a reliable tool for supporting drug development programs.

References

  • European Medicines Agency. (2015). Guideline on bioanalytical method validation. EMA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2. [Link][1][22]

  • Agilent Technologies. (n.d.). Extraction of Polar Basic Drugs from Plasma with Polymeric SPE Cation Exchange, Bond Elut Plexa PCX. Application Note. [Link][6]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link][2][3][14]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. ICH Guidance for Industry. [Link][12][13]

  • De Meulder, M., et al. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Bioanalysis, 4(3), 231-236. [Link][21][23][24]

  • Olsen, B. A. (2001). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. Journal of Chromatography A, 913(1-2), 113-122. [Link][9]

  • Guo, Y. (2005). Analysis of Quaternary Amine Compounds by Hydrophilic Interaction Chromatography/Mass Spectrometry (HILIC/MS). LCGC North America. [Link][7]

  • Guillarme, D. (2026). What You Need to Know About HILIC. LCGC International. [Link][8]

  • BioPharma Services Inc. (2023). BA Method Development: Polar Compounds. [Link][4]

  • Diduco. (n.d.). Technique: HILIC. [Link][10]

  • Agilent Technologies. (2011). Extraction of Basic Drugs from Plasma with Polymeric SPE. Application Note. [Link][20]

  • Vuckovic, D. (2021). State-of-the-art in LC–MS Approaches for Probing the Polar Metabolome. Royal Society of Chemistry. [Link][18]

  • PubChem. (n.d.). 3-{2-[(propan-2-yl)amino]ethyl}-1h-1,2,4-triazol-5-amine. [Link][15]

  • Axios Research Inc. (n.d.). Stable Isotopes. [Link][17]

Sources

Method

Application Notes and Protocols for the Preparation of 3-{2-[(propan-2-yl)amino]ethyl}-1H-1,2,4-triazol-5-amine Stock Solutions for Cell Culture

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the accurate and reproducible preparation of stock solutions for the novel compound 3-{2-[(propan-2...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the accurate and reproducible preparation of stock solutions for the novel compound 3-{2-[(propan-2-yl)amino]ethyl}-1H-1,2,4-triazol-5-amine for use in cell culture-based assays. Given the limited publicly available data on this specific molecule, this guide synthesizes established principles for handling small molecule amines and triazole derivatives to ensure experimental integrity. The protocols herein detail best practices for solvent selection, dissolution, sterilization, storage, and the preparation of working solutions, emphasizing the rationale behind each step to maintain compound stability and achieve reliable biological results.

Introduction: The Critical Role of Stock Solution Integrity

The compound 3-{2-[(propan-2-yl)amino]ethyl}-1H-1,2,4-triazol-5-amine is a heterocyclic amine belonging to the triazole class of molecules. Compounds in this class have diverse biological activities and are of interest in various fields, including medicine and agriculture.[1] The reliability and reproducibility of any in vitro study involving this or any other small molecule hinges on the precise and consistent preparation of stock solutions.[2] Errors in concentration, degradation of the compound, or microbial contamination can lead to invalid experimental data, wasting significant time and resources.[2]

This guide provides a foundational protocol derived from best practices for handling similar chemical entities. The primary amine and triazole moieties suggest specific chemical properties—such as a propensity for oxidation and pH-dependent solubility—that must be considered during handling and storage.[3][4]

Compound Profile and Physicochemical Properties

A thorough understanding of a compound's properties is essential for developing a robust preparation protocol. While experimental data for 3-{2-[(propan-2-yl)amino]ethyl}-1H-1,2,4-triazol-5-amine is scarce, we can summarize its known and predicted attributes.

PropertyValue / InformationSource / Rationale
Molecular Formula C₇H₁₅N₅[5]
Molecular Weight 169.23 g/mol [5]
CAS Number 1249157-43-4[6]
Appearance Likely a solid (powder/crystals)Based on similar triazole compounds.[7]
Predicted Solubility Low aqueous solubility; likely soluble in organic solvents like DMSO.The hydrocarbon and heterocyclic structure suggests hydrophobicity. DMSO is a "universal solvent" for many small organic molecules used in cell culture.[8]
Stability Amine groups are prone to oxidation.[3] Solutions may be sensitive to pH, light, and repeated freeze-thaw cycles.[9]General chemical principles for amine-containing compounds.[3][10]

Core Principles: The Science Behind the Protocol

The Choice of Solvent: DMSO as the Primary Vehicle

For many non-polar small molecules intended for cell culture, Dimethyl Sulfoxide (DMSO) is the solvent of choice.[11]

  • Rationale: DMSO is a powerful aprotic solvent capable of dissolving a wide range of organic compounds that are poorly soluble in water. It is also miscible with aqueous cell culture media, allowing for the dilution of a concentrated stock to a low final solvent concentration.[12]

  • Critical Consideration (Cytotoxicity): While an excellent solvent, DMSO is toxic to cells at higher concentrations.[13] It is imperative to ensure the final concentration of DMSO in the cell culture medium does not adversely affect cell viability or behavior. A final concentration of <0.5% is generally considered safe for most cell lines, though more sensitive cells, like primary cells, may require concentrations <0.1% .[9] Therefore, preparing a highly concentrated stock solution (e.g., 10 mM or higher) is crucial to minimize the volume of solvent added to the cells.[9]

Sterility: Preventing Contamination

Introducing a non-sterile stock solution into a cell culture will inevitably lead to microbial contamination, invalidating the experiment.

  • Rationale: Small molecule powders are not typically supplied sterile. High-temperature sterilization methods like autoclaving are unsuitable as they can cause thermal degradation of the compound.[12] Therefore, sterile filtration is the gold standard for sterilizing stock solutions of heat-sensitive molecules.

  • Method: A 0.2 or 0.22 µm syringe filter is used to physically remove bacteria from the solution.[14][15] For DMSO-based solutions, a filter membrane made of a chemically resistant material like Polytetrafluoroethylene (PTFE) is required.[16]

Storage and Stability: Preserving Compound Integrity

Amines and other complex organic molecules can degrade over time if not stored correctly.[3]

  • Rationale: Degradation can be caused by oxidation, hydrolysis, or light exposure.[3][10] To mitigate these risks, stock solutions should be stored at low temperatures (-20°C or -80°C) and protected from light.[12]

  • Aliquoting: Repeated freeze-thaw cycles can compromise compound stability and introduce moisture, potentially causing precipitation.[9] To avoid this, the primary stock solution should be dispensed into smaller, single-use aliquots.[11] This ensures that a fresh vial is used for each experiment.

Experimental Workflow and Protocols

The following diagram outlines the complete workflow for preparing a sterile, concentrated stock solution of 3-{2-[(propan-2-yl)amino]ethyl}-1H-1,2,4-triazol-5-amine.

G cluster_prep Stock Solution Preparation start Start: Obtain Compound Powder weigh 1. Weigh Compound (Use calibrated balance in fume hood) start->weigh calculate 2. Calculate Solvent Volume (For desired stock concentration, e.g., 10 mM) weigh->calculate add_solvent 3. Add Sterile DMSO (In a sterile microcentrifuge tube) calculate->add_solvent dissolve 4. Solubilize (Vortex, sonicate, or gentle warming) add_solvent->dissolve filter 5. Sterile Filter (Using 0.2 µm PTFE syringe filter) dissolve->filter aliquot 6. Aliquot (Into sterile, light-protecting cryovials) filter->aliquot store 7. Store (-20°C for short-term, -80°C for long-term) aliquot->store end End: Ready-to-use Aliquots store->end

Caption: Workflow for preparing stock solutions.

Protocol 1: Preparation of a 10 mM Primary Stock Solution

This protocol details the steps to prepare a concentrated primary stock solution in DMSO.

Materials and Equipment:

  • 3-{2-[(propan-2-yl)amino]ethyl}-1H-1,2,4-triazol-5-amine powder

  • Cell culture grade, sterile DMSO (anhydrous)[17]

  • Calibrated analytical balance

  • Sterile, amber or light-protecting 1.5 mL microcentrifuge tubes or cryovials

  • Sterile, disposable syringes (1 mL)

  • Sterile 0.2 µm PTFE syringe filters[16]

  • Vortex mixer and/or sonicator

  • Pipettors and sterile filter tips

  • Personal Protective Equipment (PPE): lab coat, safety glasses, gloves

Procedure:

  • Pre-Weighing Preparation: Before opening, allow the vial of the compound to equilibrate to room temperature to prevent moisture condensation.[11]

  • Weighing: In a chemical fume hood, carefully weigh the desired amount of powder. To prepare 1 mL of a 10 mM stock solution , weigh out 1.692 mg of 3-{2-[(propan-2-yl)amino]ethyl}-1H-1,2,4-triazol-5-amine.

    • Calculation: Volume (L) x Molarity (mol/L) x Molecular Weight ( g/mol ) = Mass (g)

    • 0.001 L x 0.010 mol/L x 169.23 g/mol = 0.001692 g = 1.692 mg

  • Dissolution: Transfer the weighed powder into a sterile, light-protecting microcentrifuge tube. Add the calculated volume of sterile DMSO (in this example, 1 mL).

  • Solubilization: Cap the tube tightly and vortex vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the tube for 5-10 minutes or warm it gently in a 37°C water bath.[11] Visually inspect the solution against a light source to ensure there are no visible particles or precipitate.

  • Sterilization: Using a sterile syringe, draw up the dissolved stock solution. Attach a sterile 0.2 µm PTFE syringe filter to the syringe. Dispense the solution through the filter into a new sterile, light-protecting tube. This step removes any potential microbial contaminants.[12]

  • Aliquoting and Storage: Dispense the final sterile stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile, amber cryovials.[9] Store these aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months) .[11][12] Always label vials clearly with the compound name, concentration, and date of preparation.

Protocol 2: Preparation of a Working Solution for Cell Treatment

This protocol describes the dilution of the primary stock solution into cell culture medium to achieve the final desired experimental concentration.

G cluster_dilution Serial Dilution Logic stock Primary Stock Solution (e.g., 10 mM in DMSO) working Final Working Solution (e.g., 10 µM in Medium) stock->working Add small volume (e.g., 1 µL) medium Cell Culture Medium medium->working Dilute into large volume (e.g., 999 µL)

Sources

Application

Application Note: High-Resolution Mass Spectrometry Fragmentation Patterns of 3-{2-[(propan-2-yl)amino]ethyl}-1H-1,2,4-triazol-5-amine

Introduction & Scientific Context The molecule 3-{2-[(propan-2-yl)amino]ethyl}-1H-1,2,4-triazol-5-amine is a highly polar, nitrogen-dense structural motif frequently utilized as a building block in medicinal chemistry. C...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

The molecule 3-{2-[(propan-2-yl)amino]ethyl}-1H-1,2,4-triazol-5-amine is a highly polar, nitrogen-dense structural motif frequently utilized as a building block in medicinal chemistry. Compounds bearing the 1,2,4-triazole core linked to an aliphatic amine are critical pharmacophores in the development of histaminergic ligands (such as H2 and H3 receptor agonists/antagonists) and targeted kinase inhibitors.

Accurate structural elucidation of these pharmacophores relies heavily on tandem mass spectrometry (MS/MS). The fragmentation of the 1,2,4-triazole ring is highly dependent on the ionization method and the nature of the substituents[1]. Furthermore, aliphatic amine chains are prone to dominantly produce fragment ions due to the rapid localization of the charge on the basic nitrogen[2]. This application note details the electrospray ionization (ESI) MS/MS fragmentation logic, providing a self-validating protocol for researchers analyzing similar triazole-amine building blocks.

Physicochemical & Exact Mass Profiling

To establish a baseline for high-resolution mass spectrometry (HRMS) analysis, the theoretical isotopic distribution and exact mass must be calculated. The presence of five nitrogen atoms results in a distinct isotopic envelope and a high proton affinity.

PropertyValueStructural Significance
Chemical Formula C₇H₁₅N₅High nitrogen-to-carbon ratio indicates high polarity.
Monoisotopic Mass 169.1327 DaTarget for neutral molecule identification.
Theoretical [M+H]⁺ 170.1400 DaPrimary precursor ion in ESI(+) mode.
Basic Centers Secondary amine, TriazoleEnsures near-quantitative protonation in acidic media.

Experimental Methodology & System Validation

This protocol is designed for a High-Resolution Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer coupled to a UHPLC system.

Step-by-Step LC-MS/MS Protocol
  • Sample Preparation: Dissolve the analyte in 50:50 Water:Acetonitrile containing 0.1% Formic Acid to a final concentration of 1 μg/mL.

    • Causality: The 0.1% formic acid serves a dual purpose. It acts as an ion-pairing agent to reduce secondary interactions between the highly basic amine and residual silanols on the glass vials or LC tubing, and it provides the abundant proton source necessary to drive ESI(+) ionization efficiency to its theoretical maximum.

  • System Suitability & Self-Validation: Before analyzing the target compound, infuse a standard tuning mix (e.g., reserpine or a known triazole like fluconazole) to verify mass accuracy (< 5 ppm). Confirm that the quadrupole isolation window (Q1) is calibrated to 0.7 Da FWHM.

    • Causality: This self-validating step ensures that the m/z 170.14 precursor is isolated without isobaric interference from background matrix ions, guaranteeing that all subsequent product ions originate exclusively from the target molecule.

  • UHPLC Separation: Inject 2 μL onto a C18 column (e.g., 2.1 x 50 mm, 1.7 μm). Run a fast gradient from 5% to 95% Acetonitrile (with 0.1% FA) over 5 minutes.

  • MS/MS Optimization: Operate the collision cell using Collision-Induced Dissociation (CID) with Nitrogen or Argon gas. Ramp the Collision Energy (CE) from 15 eV to 35 eV.

    • Causality: A stepped CE approach is mandatory. Lower CE values (15 eV) are required to capture fragile transition states (e.g., the loss of propene), whereas higher CE values (35 eV) are necessary to overcome the activation energy barrier required to cleave the aromatic 1,2,4-triazole ring[3].

Workflow S1 Sample Prep 0.1% FA S2 UHPLC C18 Column S1->S2 S3 ESI(+) Protonation S2->S3 S4 Q1 Filter m/z 170.14 S3->S4 S5 CID Cell Fragmentation S4->S5 S6 TOF/Orbitrap Detection S5->S6

Figure 1: High-resolution LC-ESI-MS/MS workflow for triazole derivative analysis.

Mechanistic Fragmentation Pathways

Understanding the gas-phase chemistry of 3-{2-[(propan-2-yl)amino]ethyl}-1H-1,2,4-triazol-5-amine requires analyzing the competition for the proton between the secondary aliphatic amine and the triazole ring.

Pathway A: Aliphatic Amine Cleavage (m/z 111.07)

CID-based MS/MS spectra of aliphatic amines often show neutral losses corresponding to the alkyl substituents before the cleavage of the core ring structures[3]. Because the secondary isopropylamine nitrogen is the most basic site, it readily accepts the proton. Upon collisional activation, inductive cleavage of the C-N bond in the ethyl linker occurs. This results in the neutral loss of isopropylamine (C₃H₉N, 59.07 Da), transferring the charge to the resulting ethyl-triazole carbocation at m/z 111.07 .

Pathway B: McLafferty-Type Rearrangement (m/z 128.09)

Alternatively, the protonated isopropyl group can undergo a cyclic transition state leading to the elimination of a neutral propene molecule (C₃H₆, 42.05 Da). This leaves a primary amine attached to the ethyl linker, yielding a diagnostic fragment at m/z 128.09 . This pathway requires lower collision energies and is highly diagnostic for the presence of an isopropyl or tert-butyl amine group.

Pathway C: Triazole Ring Disruption (m/z 94.04 & 69.05)

Under elevated collision energies, the stable 1,2,4-triazole ring begins to fragment. 1,2,4-triazoles typically exhibit characteristic ring-opening mechanisms, including the loss of N₂ or NH₃[4].

  • Deamination: The m/z 111.07 ion can lose ammonia (NH₃, 17.03 Da) from the 5-amino position, yielding an ion at m/z 94.04 .

  • Ring Cleavage: A more complex rearrangement involves the extrusion of cyanamide (NH₂CN, 42.02 Da) from the aminotriazole core, producing a fragment at m/z 69.05 .

Pathways M [M+H]+ m/z 170.14 F1 Ion A m/z 111.07 M->F1 - C3H9N (59 Da) Inductive Cleavage F2 Ion B m/z 128.09 M->F2 - C3H6 (42 Da) McLafferty-type F3 Ion C m/z 94.04 F1->F3 - NH3 (17 Da) Deamination F4 Ion D m/z 69.05 F1->F4 - CH2N2 (42 Da) Ring Cleavage

Figure 2: Proposed CID fragmentation pathways for the protonated target molecule.

Summary of Diagnostic Product Ions

The following table summarizes the quantitative mass data expected during the MS/MS analysis of this compound. Mass accuracies are calculated based on theoretical exact masses.

Precursor Ion (m/z)Product Ion (m/z)Neutral Loss (Da)Fragment FormulaStructural Assignment
170.1400128.0930 42.0470C₄H₁₀N₅⁺Loss of propene from the isopropyl group.
170.1400111.0665 59.0735C₄H₇N₄⁺Loss of intact isopropylamine via inductive cleavage.
111.066594.0400 17.0265C₄H₄N₃⁺Loss of NH₃ from the 5-amino-triazole moiety.
111.066569.0447 42.0218C₃H₅N₂⁺Cleavage of the triazole ring (loss of cyanamide).

References

  • Mass Spectra of Some 1,2,4-Triazoles Spectroscopy Letters[Link]

  • Comprehensive Analysis of Analogues of Amine-Related Psychoactive Substances Using Femtosecond Laser Ionization Mass Spectrometry ACS Omega[Link]

  • Accelerated and Concerted Aza-Michael Addition and SuFEx Reaction in Microdroplets in Unitary and High-Throughput Formats PubMed Central (PMC)[Link]

Sources

Method

Application Note: Strategic Utilization of 3-{2-[(propan-2-yl)amino]ethyl}-1H-1,2,4-triazol-5-amine in the Synthesis of Privileged Kinase Inhibitor Scaffolds

Executive Summary & Strategic Utility In modern medicinal chemistry, the design of ATP-competitive kinase inhibitors relies heavily on bioisosteres of the adenine ring. The compound 3-{2-[(propan-2-yl)amino]ethyl}-1H-1,2...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Utility

In modern medicinal chemistry, the design of ATP-competitive kinase inhibitors relies heavily on bioisosteres of the adenine ring. The compound 3-{2-[(propan-2-yl)amino]ethyl}-1H-1,2,4-triazol-5-amine (Formula: C₇H₁₅N₅, MW: 169.23 g/mol ) is a highly versatile, bifunctional building block that addresses two critical drug design parameters simultaneously:

  • The Aminotriazole Core: Serves as a potent hinge-binding motif. Through Biginelli-like multicomponent reactions or condensations with 1,3-dicarbonyls, it readily forms fused [1,2,4]triazolo[1,5-a]pyrimidine systems, which are privileged scaffolds in oncology and antimicrobial research.

  • The 2-(Isopropylamino)ethyl Tail: Acts as a built-in, solvent-exposed basic moiety. This secondary amine enhances aqueous solubility and cellular permeability while providing a synthetic handle for late-stage diversification (e.g., generating targeted protein degrader linkers or tuning pharmacokinetic profiles).

Mechanistic Insights & Chemoselectivity

Working with polyfunctional building blocks requires precise control over chemoselectivity. This precursor presents three competing nucleophilic centers: the exocyclic primary amine, the endocyclic triazole nitrogens, and the exocyclic secondary aliphatic amine.

Conventional cyclocondensation with β -keto esters in refluxing glacial acetic acid often results in competitive, irreversible N-acetylation of the isopropylamino group (1[1]). To circumvent this, we leverage the intrinsic pKa​ differential between the aliphatic amine ( pKa​≈10 ) and the aminotriazole core ( pKa​≈4 ).

By pre-forming the hydrochloride salt, the highly basic secondary amine is protonated and rendered non-nucleophilic. Subsequent condensation in a high-boiling, green solvent (PEG-400) using Nafion-H as a solid acid catalyst drives the formation of the [1,2,4]triazolo[1,5-a]pyrimidine core with exquisite regioselectivity, leaving the basic tail intact (2[2]).

Chemoselectivity A Precursor: 3-{2-[(propan-2-yl)amino]ethyl}- 1H-1,2,4-triazol-5-amine B Aliphatic Secondary Amine (pKa ~10) Highly Nucleophilic A->B C Aminotriazole Core (pKa ~4) Weakly Nucleophilic A->C D HCl Addition (Protonation) B->D F Active for Cyclocondensation (Biginelli-like reaction) C->F + 1,3-Dicarbonyl + Catalyst E Masked (Ammonium Salt) Non-Reactive D->E

Caption: Logical workflow for chemoselective amine masking to direct regioselective cyclocondensation.

Experimental Protocol: Regioselective Core Synthesis

The following self-validating protocol details the synthesis of 7-methyl-2-(2-(isopropylamino)ethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one , ensuring the preservation of the basic tail for downstream applications.

Objective: Chemoselective construction of the bicyclic core. Materials:

  • 3-{2-[(propan-2-yl)amino]ethyl}-1H-1,2,4-triazol-5-amine (10 mmol, 1.69 g)

  • Ethanolic HCl (1.2 M, 10 mL)

  • Ethyl acetoacetate (12 mmol, 1.56 g)

  • Nafion-H resin (20% w/w)

  • PEG-400 (15 mL)

Step-by-Step Methodology
  • Amine Masking (Salt Formation): Dissolve the precursor in 10 mL of ethanolic HCl at 0 °C. Stir for 30 minutes, then remove the ethanol under reduced pressure to yield the hydrochloride salt as a white powder.

    • Causality: This step protonates the secondary amine, completely inhibiting unwanted enamine formation or acylation during the high-temperature cyclization step (3[3]).

  • Catalytic Condensation: Suspend the salt in 15 mL of PEG-400. Add ethyl acetoacetate and the Nafion-H resin. Heat the mixture to 90 °C under a nitrogen atmosphere for 4 hours.

    • Causality: PEG-400 acts as an environmentally benign, high-boiling medium that stabilizes the polar transition state. Nafion-H serves as a recoverable heterogeneous acid catalyst that efficiently drives the dehydration steps without degrading the substrate (4[4]).

  • In-Process Control (Self-Validation): Monitor the reaction via LC-MS. The reaction is deemed complete when the precursor mass ( m/z 170 [M+H]⁺) is fully consumed, and the product mass ( m/z 236 [M+H]⁺) becomes the dominant peak.

  • Workup & Isolation: Cool the reaction mixture to room temperature. Add 50 mL of cold water and carefully adjust the pH to 8.5 using saturated aqueous NaHCO3​ .

    • Self-Validation: The neutralization deprotonates the secondary amine. Because the product reaches its isoelectric point, it will spontaneously precipitate as a crystalline solid, confirming successful structural formation and providing an easy purification route.

  • Purification: Filter the precipitate, wash with ice-cold water (3 × 10 mL) to remove PEG-400 traces, and dry in vacuo at 50 °C.

Quantitative Optimization Data

The table below summarizes the optimization of the cyclocondensation conditions, highlighting the necessity of the chosen protocol to maintain chemoselectivity.

EntrySolventCatalystTemp (°C)Time (h)Yield (%)Chemoselectivity / Observation
1Glacial AcOHNone118835Poor; significant N-acetylation of the basic tail.
2EtOHp-TsOH (10 mol%)781255Moderate; incomplete conversion due to low temperature.
3 PEG-400 Nafion-H (20 wt%) 90 4 89 Excellent; clean conversion, intact isopropylamino group.
4Solvent-freeBi₂O₃ (15 mol%)100276Good; however, product isolation from the melt is difficult.

Late-Stage Functionalization Workflow

Once the core[1,2,4]triazolo[1,5-a]pyrimidine scaffold is synthesized, the free secondary isopropylamino group can be utilized to generate diverse compound libraries. This is particularly useful for tuning the clogP of the molecule or attaching PROTAC linkers.

LateStage A Bicyclic Core (Free Secondary Amine) B Reductive Amination (Aldehyde + NaBH(OAc)3) A->B C Sulfonylation (R-SO2Cl + DIPEA) A->C D Tertiary Amine Library B->D E Sulfonamide Library C->E

Caption: Late-stage functionalization pathways for the isopropylamino tail to generate drug libraries.

References

  • Facile and green synthesis of a series of dihydro-[1,2,4]triazolo[1,5-a]pyrimidine scaffolds. ResearchGate. 4

  • Reactivity of C-Amino-1,2,4-triazoles toward Electrophiles: A Combined Computational and Experimental Study. ResearchGate. 1

  • Synthesis of functionalized triazolo[1,5-a]pyrimidine derivatives. ResearchGate. 2

  • Atom-efficient synthesis of hybrid molecules combining fragments of triazolopyrimidines. Ural Federal University. 3

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 3-{2-[(propan-2-yl)amino]ethyl}-1H-1,2,4-triazol-5-amine

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering yield and purity bottlenecks during the synthesis of 3-{2-[(propan-2-yl)amino]e...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering yield and purity bottlenecks during the synthesis of 3-{2-[(propan-2-yl)amino]ethyl}-1H-1,2,4-triazol-5-amine .

Below, you will find a mechanistic overview, a troubleshooting Q&A, an optimized step-by-step protocol, and quantitative data to help you establish a robust, self-validating experimental workflow.

Mechanistic Overview & Causality

Synthesizing 1H-1,2,4-triazol-5-amines typically involves the condensation of a carboxylic acid derivative with aminoguanidine. As detailed in established methodologies for the synthesis of aminotriazoles , direct fusion of these reagents at high temperatures (e.g., 200 °C) is a standard approach.

However, applying this direct fusion method to 3-(isopropylamino)propanoic acid derivatives often results in catastrophic yield loss. The presence of an unprotected secondary amine (the isopropylamino group) introduces severe chemoselectivity issues. At elevated temperatures, the secondary amine acts as a competing nucleophile, leading to intermolecular polymerization, lactamization, and thermal degradation.

To circumvent this, we strongly recommend a milder, step-wise approach utilizing tert-butyloxycarbonyl (Boc) protection and a hydrazide intermediate. By reacting an N-Boc protected hydrazide with S-methylisothiouronium sulfate under basic conditions , the cyclization occurs at significantly lower temperatures (refluxing ethanol/water), preserving the integrity of the aliphatic amine and driving the reaction yield from <15% to >80%.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does direct fusion with aminoguanidine hydrochloride at 200 °C yield black tar and <15% product? A: Direct fusion requires extreme thermal conditions to drive the dehydration and cyclization steps. At 200 °C, your starting material's unprotected secondary amine undergoes intra- and intermolecular side reactions (such as forming polyamides or reacting prematurely with the aminoguanidine). The "black tar" is a result of thermal degradation and polymerization. Solution: Abandon direct high-temperature fusion. Shift to a step-wise synthesis using a hydrazide intermediate and S-methylisothiouronium sulfate.

Q2: How can I prevent the secondary amine from interfering during the cyclization step? A: You must mask the nucleophilicity of the secondary amine using a tert-butyloxycarbonyl (Boc) protecting group prior to hydrazinolysis. The bulky tert-butyl group provides steric hindrance, while the carbamate carbonyl delocalizes the nitrogen's lone pair, rendering it non-nucleophilic during the subsequent triazole ring formation.

Q3: The cyclization with S-methylisothiouronium sulfate is stalling. How can I drive it to completion? A: The reaction between the hydrazide and S-methylisothiouronium sulfate proceeds via the displacement of methyl mercaptan (CH₃SH) to form an acylaminoguanidine intermediate, which then dehydrates to form the triazole. If the reaction stalls, it is usually due to insufficient base. Ensure you have at least 2.5 equivalents of KOH to neutralize the sulfate counterion and catalyze the dehydration. If conventional reflux (16–24 h) is too slow, microwave irradiation at 120 °C for 1 hour will force the cyclization to completion.

Q4: How do I isolate the highly polar final product from the aqueous reaction mixture? A: The fully deprotected target molecule is a highly polar diamine-triazole, making aqueous extraction nearly impossible. Do not attempt to extract it. Instead, perform the Boc-deprotection on the purified intermediate using 4M HCl in anhydrous dioxane. The lack of water in the solvent system forces the resulting highly polar dihydrochloride salt of the target molecule to precipitate directly out of the solution as a highly pure white solid, creating a self-validating purification step.

Workflow Visualization

SynthesisPathway A 1. Methyl 3-(isopropylamino)propanoate B Boc Protection (Boc2O, Et3N, DCM) A->B C 2. N-Boc Ester Intermediate B->C D Hydrazinolysis (NH2NH2·H2O, EtOH) C->D E 3. N-Boc Hydrazide D->E F Triazole Cyclization (S-methylisothiouronium sulfate, KOH) E->F G 4. Boc-Protected Triazole-5-amine F->G H Deprotection & Salting (4M HCl in Dioxane) G->H I 5. Target Molecule 3-{2-[(propan-2-yl)amino]ethyl}-1H-1,2,4-triazol-5-amine 2HCl H->I

Optimized step-wise synthesis pathway for 3-{2-[(propan-2-yl)amino]ethyl}-1H-1,2,4-triazol-5-amine.

Optimized Step-by-Step Protocol

This self-validating protocol ensures that impurities are systematically eliminated at each phase, culminating in a precipitation event that guarantees high purity of the final API intermediate.

Phase 1: N-Boc Protection

  • Preparation: Dissolve methyl 3-(isopropylamino)propanoate (1.0 eq) in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Addition: Add triethylamine (1.5 eq) and cool the reaction flask to 0 °C using an ice bath.

  • Reaction: Dropwise add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq). Remove the ice bath and stir at room temperature for 4 hours.

  • Workup: Wash the organic layer with saturated aqueous NaHCO₃, followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the N-Boc ester intermediate quantitatively.

Phase 2: Hydrazinolysis 5. Preparation: Dissolve the N-Boc ester (1.0 eq) in absolute ethanol (0.5 M). 6. Addition: Add hydrazine monohydrate (5.0 eq). 7. Reaction: Heat the mixture to reflux for 12 hours. 8. Workup: Evaporate the solvent and excess hydrazine under reduced pressure. Co-evaporate with toluene (2x) to azeotropically remove trace hydrazine, yielding the N-Boc hydrazide as a white solid.

Phase 3: Triazole Cyclization (Critical Step) 9. Preparation: Dissolve the N-Boc hydrazide (1.0 eq) in a 1:1 mixture of ethanol and water (0.1 M). 10. Addition: Add S-methylisothiouronium sulfate (1.2 eq) and potassium hydroxide (KOH) (2.5 eq). 11. Reaction: Heat the mixture to reflux for 16–24 hours. (Alternative: Subject to microwave irradiation at 120 °C for 1 hour).Caution: Ensure adequate ventilation; toxic and foul-smelling methyl mercaptan gas (CH₃SH) is evolved. 12. Workup: Cool to room temperature and concentrate to remove ethanol. Extract the remaining aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the Boc-protected triazole-5-amine.

Phase 4: Deprotection and Salt Formation 13. Preparation: Dissolve the protected triazole in a minimal volume of anhydrous methanol. 14. Reaction: Add 4M HCl in dioxane (10.0 eq). Stir at room temperature for 2 hours. 15. Isolation: The target product, 3-{2-[(propan-2-yl)amino]ethyl}-1H-1,2,4-triazol-5-amine dihydrochloride , will precipitate out of the solution. Filter the precipitate, wash with cold anhydrous diethyl ether, and dry under high vacuum.

Quantitative Data Summary

The table below summarizes the expected outcomes when comparing historical/conventional synthesis methods against the optimized protocols detailed in this guide.

Synthesis MethodAmine ProtectionReagentsTemp / TimeOverall YieldFinal Purity
Direct Fusion NoneAminoguanidine HCl200 °C / 4 h< 15%Low (Tar formation)
Hydrazinolysis (Unprotected) NoneS-methylisothiouronium sulfate, KOHReflux / 24 h35 – 40%Moderate (Side reactions)
Optimized Step-wise N-BocS-methylisothiouronium sulfate, KOHReflux / 16 h75 – 82%> 98% (as 2HCl salt)
Microwave-Assisted N-BocS-methylisothiouronium sulfate, KOH120 °C / 1 h85 – 88%> 98% (as 2HCl salt)

References

  • Platte S., Korff M., Imberg L., Balicioglu I., Erbacher C., Will J. M., Daniliuc C. G., Karst U., Kalinin D. V. "Microscale Parallel Synthesis of Acylated Aminotriazoles Enabling the Development of Factor XIIa and Thrombin Inhibitors." ChemMedChem. 2021 Dec 14;16(24):3672-3690.[Link]

  • Ameziane El Hassani I., Rouzi K., Ameziane El Hassani A., Karrouchi K., Ansar M. "Recent Developments Towards the Synthesis of Triazole Derivatives: A Review." Organics. 2024; 5(4):450-471.[Link]

Optimization

Technical Support Center: Optimizing HPLC for 3-{2-[(propan-2-yl)amino]ethyl}-1H-1,2,4-triazol-5-amine and Its Impurities

Welcome to the technical support guide for optimizing the High-Performance Liquid Chromatography (HPLC) mobile phase for the separation of 3-{2-[(propan-2-yl)amino]ethyl}-1H-1,2,4-triazol-5-amine and its related impuriti...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for optimizing the High-Performance Liquid Chromatography (HPLC) mobile phase for the separation of 3-{2-[(propan-2-yl)amino]ethyl}-1H-1,2,4-triazol-5-amine and its related impurities. This resource is designed for researchers, scientists, and drug development professionals who are tasked with developing robust and reliable analytical methods for this and structurally similar polar, basic compounds.

The primary analyte is a small, polar molecule containing both a triazole ring and a secondary amine, making it susceptible to common chromatographic challenges such as poor retention on traditional reversed-phase columns and peak tailing due to interactions with silica supports. This guide provides a structured, question-and-answer approach to troubleshoot and overcome these issues, grounded in fundamental chromatographic principles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Category 1: Initial Method Development & Poor Retention

Question 1: My primary analyte and its impurities show little to no retention on my C18 column, eluting at or near the void volume. What is my first step?

This is a classic issue for small, polar compounds in reversed-phase (RP) chromatography. The weak hydrophobic interaction between your highly polar analyte and the non-polar C18 stationary phase is the root cause.[1] Here’s how to address it:

  • Decrease the Elution Strength: The most straightforward initial step is to reduce the percentage of the organic modifier (e.g., acetonitrile or methanol) in your mobile phase.[2] For very polar compounds, you may need to explore mobile phases with very high aqueous content (95-100% aqueous).[2]

    • Causality: In RP-HPLC, water is the weak solvent. Increasing its proportion in the mobile phase enhances the interaction of your polar analyte with the hydrophobic stationary phase, thereby increasing the retention time.[2]

  • Column Consideration: Be aware that not all C18 columns are stable in 100% aqueous mobile phases. This can lead to "phase dewetting" or "phase collapse," resulting in a sudden loss of retention.[2] It is crucial to use an aqueous-stable C18 (often designated with "AQ") or a polar-embedded phase column for this approach.[2][3]

Question 2: I've tried reducing the organic content to 5% and still have inadequate retention. What are my other options for increasing retention in a reversed-phase system?

When simply reducing solvent strength is insufficient, you must modify the mobile phase chemistry to alter the analyte's properties or its interaction with the stationary phase.

  • Mobile Phase pH Adjustment: Your analyte is a basic compound containing an amine group. The ionization state of this group is highly dependent on the mobile phase pH.[4][5]

    • At low pH (e.g., pH < 3): The amine group will be protonated (positively charged), making the molecule even more polar and thus less retained on a C18 column.[6][7]

    • At high pH (e.g., pH > 9): By increasing the pH to a value approximately 2 units above the pKa of the amine, you can suppress its ionization, rendering the molecule neutral and less polar.[2][4] This "ion suppression" strategy significantly increases hydrophobic interactions with the stationary phase, leading to greater retention.[2][4][7]

  • Use of Ion-Pairing Reagents: If working at high pH is not feasible due to column stability or other factors, an alternative is ion-pairing chromatography.[2]

    • Mechanism: An ion-pairing reagent, such as an alkyl sulfonate (e.g., sodium heptanesulfonate), is added to an acidic mobile phase.[6] This reagent has a hydrophobic tail and an ionic head. The hydrophobic tail interacts with the C18 stationary phase, while the ionic head remains available to form a neutral ion pair with your protonated (positively charged) basic analyte.[8] This neutral complex is then retained by standard reversed-phase mechanisms.[8]

Experimental Workflow: pH and Ion-Pairing Screening

G cluster_0 Initial Condition: Poor Retention at pH 7 cluster_1 Strategy 1: Ion Suppression cluster_2 Strategy 2: Ion-Pairing start Analyte elutes near void on C18 with ACN/H2O ph_high Prepare mobile phase with high pH buffer (e.g., pH 10) Ammonium Bicarbonate start->ph_high Evaluate Alternatives ip_low Prepare mobile phase with low pH buffer (e.g., pH 3) Phosphate + Ion-Pair Reagent start->ip_low Evaluate Alternatives ph_high_result Increased Retention? ph_high->ph_high_result optimize_ph Optimize pH & Organic % ph_high_result->optimize_ph Yes ip_low_result Increased Retention? ip_low->ip_low_result optimize_ip Optimize IP Conc. & Organic % ip_low_result->optimize_ip Yes

Caption: Initial strategies for improving poor retention.

Question 3: Reversed-phase is not working. Should I consider other chromatographic modes?

Absolutely. For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative.[9][10]

  • HILIC Mechanism: HILIC utilizes a polar stationary phase (like bare silica, amino, or diol columns) and a mobile phase with a high concentration of a water-miscible organic solvent (typically >70% acetonitrile).[9][10][11] A water-rich layer forms on the surface of the stationary phase, and retention occurs through the partitioning of the polar analyte between this aqueous layer and the bulk organic mobile phase.[10][11]

  • Advantages: This technique is ideal for compounds that are too polar for reversed-phase.[9][12] It also uses volatile mobile phases, making it highly compatible with mass spectrometry (MS) detection.[10]

Category 2: Poor Peak Shape & Tailing

Question 4: I am seeing significant tailing for my main peak and impurities. What causes this and how can I fix it?

Peak tailing for basic compounds is a very common problem in reversed-phase HPLC and is typically caused by secondary interactions between the analyte and the column's stationary phase support.[13][14][15]

  • Primary Cause: Silanol Interactions: Standard silica-based columns have residual silanol groups (Si-OH) on their surface.[14] At mid-range pH values (approx. 4-7), these silanols can become deprotonated and negatively charged (Si-O-).[13][16] Your basic analyte, which is protonated and positively charged in this pH range, can then undergo a strong, undesirable ionic interaction with these silanol sites.[15] This mixed-mode retention mechanism leads to tailing peaks.[14]

Troubleshooting Strategies for Peak Tailing:

StrategyMechanism of ActionRecommended Protocol
1. Lower Mobile Phase pH Protonates residual silanol groups, neutralizing their negative charge and minimizing ionic interactions with the basic analyte.[13][14][16]Prepare a mobile phase using a buffer at pH 2.5-3.0. A 10-20 mM potassium phosphate buffer is a robust choice for this purpose.[6][16]
2. Use a Competing Base A small, basic mobile phase additive (e.g., triethylamine, TEA) acts as a "silanol suppressor."[16] It preferentially interacts with the active silanol sites, effectively blocking them from interacting with your analyte.[16]Add ~5-10 mM of TEA to the mobile phase and adjust the pH. Note: This can shorten column lifetime and may suppress MS signals.[16]
3. Select a Modern, High-Purity Column Modern "Type B" silica columns have significantly lower metal contamination and more effective end-capping, resulting in fewer and less acidic residual silanol groups.[13][14] Columns with novel bonding technologies (e.g., polar-embedded or charged-surface) are specifically designed to improve peak shape for bases.[3]Screen columns specifically marketed for the analysis of basic compounds. Look for high-purity silica and advanced end-capping technologies.
4. Increase Buffer Concentration At higher concentrations, the buffer ions can more effectively compete with the analyte for interaction with the charged silanol sites, masking the unwanted secondary retention mechanism.Systematically increase buffer concentration from a low value (e.g., 10 mM) to a higher value (e.g., 50-100 mM), monitoring peak shape and retention. Be mindful of buffer solubility in the organic modifier.[17]

Logical Flow for Troubleshooting Peak Tailing

G start Poor Peak Shape (Tailing Factor > 1.5) ph_adjust Lower Mobile Phase pH to 2.5 - 3.0 start->ph_adjust check1 Tailing Improved? ph_adjust->check1 comp_base Add Competing Base (e.g., 5 mM TEA) check1->comp_base No success Optimize Method check1->success Yes check2 Tailing Improved? comp_base->check2 new_col Switch to a Modern High-Purity/Polar-Embedded Column check2->new_col No check2->success Yes check3 Tailing Improved? new_col->check3 check3->success Yes fail Re-evaluate Entire Chromatographic Approach (e.g., HILIC) check3->fail No

Caption: A systematic approach to eliminating peak tailing.

Category 3: Optimizing Selectivity & Resolution

Question 5: My peaks are retained and symmetrical, but two critical impurities are co-eluting. How can I improve the resolution?

Improving resolution requires changing the selectivity of your chromatographic system. Since your analyte and its impurities are ionizable, mobile phase pH is one of the most powerful tools at your disposal.[4][18]

  • Exploit pKa Differences: Even small differences in the pKa values of your analyte and its impurities can be used to achieve separation. By adjusting the mobile phase pH to a value near the pKa of one of the components, you can selectively alter its degree of ionization and, therefore, its retention time, while minimally affecting the other components.[6][18]

  • Systematic pH Scouting: A structured experiment is the most effective approach.

    • Prepare a series of mobile phases with identical organic solvent compositions but buffered at different pH values (e.g., pH 2.5, 3.5, 4.5, 5.5, 6.5, 7.5).

    • Inject your sample under each condition and plot the retention time of each component versus the mobile phase pH.

    • The resulting plot will reveal the optimal pH range where the separation between the critical pair is maximized.[6]

Protocol: Mobile Phase pH Scouting Experiment

  • Buffer Selection: Choose a buffer system effective across your desired pH range. A combination of phosphate and acetate buffers can cover a wide range.[19] Ensure the buffer pKa is within +/- 1 pH unit of your target pH for maximum buffering capacity.[17]

  • Mobile Phase Preparation:

    • Prepare a 20 mM aqueous buffer stock solution.

    • For each target pH, create the aqueous component of the mobile phase by adjusting the pH of the stock solution with a suitable acid or base (e.g., phosphoric acid or sodium hydroxide).

    • Mix the aqueous buffer with the organic modifier (e.g., acetonitrile) in the desired ratio (e.g., 70:30 aqueous:organic).

  • Chromatographic Analysis:

    • Equilibrate the column with at least 10 column volumes of the new mobile phase before each run.

    • Inject the sample and record the retention times for the main analyte and all impurities.

  • Data Analysis:

    • Create a table and plot of retention time vs. pH for each peak.

    • Calculate the resolution between the critical impurity pair at each pH.

    • Identify the pH that provides the baseline resolution (Rs > 1.5).

References

  • Effect of mobile phase pH on reversed-phase HPLC separ
  • HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex.
  • Selecting Buffer pH in Reversed-Phase HPLC. Regis Technologies, Inc.
  • Troubleshooting Peak Shape Problems in HPLC.
  • How to Increase Retention. GL Sciences.
  • HPLC Method Development For Basic Molecules: A Case Study. PharmaGuru.
  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing.
  • Why Do Peaks Tail?. LCGC North America.
  • Effect of the eluent pH and acidic modifiers in high-performance liquid chromatography retention of basic analytes.
  • How to avoid the tailing problem of basic compounds in HPLC analysis? uHPLCs.
  • Buffer & Eluent Prepar
  • Back to Basics: The Role of pH in Retention and Selectivity.
  • Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. PubMed.
  • Developing HPLC Methods. Sigma-Aldrich.
  • Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention.
  • Why Is PH Important For HPLC Buffers. Scribd.
  • Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC)
  • A Guide to HPLC and LC-MS Buffer Selection. ACE HPLC Columns.
  • Ion-Pair Reagents for HPLC. TCI Chemicals.
  • Hydrophilic Interaction Chromatography (HILIC) for Simultaneous and Fast Analysis of Melamine, Cyanuric Acid, and other. Agilent Technologies.
  • HPLC Tips & Tricks: Mobile Phase Prepar
  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique.

Sources

Troubleshooting

Overcoming low bioavailability of 3-{2-[(propan-2-yl)amino]ethyl}-1H-1,2,4-triazol-5-amine in oral formulations

Welcome to the technical support resource for 3-{2-[(propan-2-yl)amino]ethyl}-1H-1,2,4-triazol-5-amine (internal reference: TRZ-Amine). This guide is designed for researchers and formulation scientists encountering chall...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for 3-{2-[(propan-2-yl)amino]ethyl}-1H-1,2,4-triazol-5-amine (internal reference: TRZ-Amine). This guide is designed for researchers and formulation scientists encountering challenges with the oral bioavailability of this molecule. As Senior Application Scientists, we have structured this guide to provide not just protocols, but the underlying scientific rationale to empower your decision-making process.

Part 1: Frequently Asked Questions (FAQs)

This section addresses initial high-level questions you may have about TRZ-Amine's behavior.

Q1: What are the likely root causes for the low oral bioavailability of TRZ-Amine?

A1: Based on its structure—a small molecule featuring a polar 1,2,4-triazole ring and two amine groups—the low oral bioavailability likely stems from a combination of two key factors:

  • Poor Membrane Permeability: The molecule possesses multiple hydrogen bond donors and acceptors, leading to high polarity. This characteristic can impede its ability to passively diffuse across the lipid-rich membranes of the intestinal epithelium. It may also be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the compound out of cells and back into the intestinal lumen.

  • High First-Pass Metabolism: The secondary amine and the aromatic triazole ring are potential sites for rapid metabolism by enzymes in the gut wall (e.g., Cytochrome P450 3A4) and the liver. This extensive pre-systemic metabolism can significantly reduce the amount of active drug reaching systemic circulation.

Q2: How can I determine if my primary issue is solubility or permeability?

A2: The Biopharmaceutical Classification System (BCS) provides a framework for this assessment. You need to determine two key parameters experimentally:

  • Solubility: Measure the concentration of TRZ-Amine in aqueous buffers across a pH range of 1.2 to 6.8. A compound is considered "highly soluble" if its highest single therapeutic dose can dissolve in 250 mL or less of this media.

  • Permeability: This is typically assessed using an in vitro model like the Caco-2 cell monolayer assay. This assay measures the rate of drug transport across a layer of cells that mimic the intestinal epithelium.

The results will classify TRZ-Amine into one of the four BCS classes, which will guide your formulation strategy.

Table 1: Biopharmaceutical Classification System (BCS) & Implications
BCS ClassSolubilityPermeabilityLikely Bioavailability Challenge for TRZ-AminePrimary Formulation Goal
Class IHighHighUnlikely, unless metabolism is extremely high.Control the release rate.
Class IILowHighPossible if solubility is pH-dependent and low at intestinal pH.Enhance dissolution rate and/or solubility.
Class IIIHighLowHighly Probable. The polar nature of the molecule suggests this is a key issue.Increase residence time; use permeation enhancers; bypass efflux.
Class IVLowLowPossible. A combination of solubility and permeability issues.Address both solubility and permeability, often with complex formulations.

Q3: Is a prodrug approach a viable strategy for TRZ-Amine?

A3: A prodrug strategy is a very strong candidate, particularly if poor permeability is the primary issue. The goal is to mask the polar functional groups (the amines or triazole nitrogens) with a lipophilic promoiety. This creates a new, more permeable molecule that can cross the intestinal membrane. Once in circulation, enzymes would cleave the promoiety to release the active TRZ-Amine. This approach can simultaneously protect the molecule from first-pass metabolism.

Part 2: Troubleshooting Guide & Experimental Protocols

This section provides a structured approach to identifying and solving specific experimental hurdles.

Issue 1: Inconsistent dissolution results and poor solubility in neutral pH media.

Causality: The amine groups in TRZ-Amine have pKa values that likely cause high solubility in the acidic environment of the stomach (pH 1.2-2.5) where they are protonated and charged. However, as the compound travels to the small intestine (pH 6.0-7.4), it may deprotonate, become less charged, and potentially precipitate, leading to low and variable absorption.

Troubleshooting Workflow:

cluster_solubility Solubility Troubleshooting A Start: Poor Solubility at pH > 6 B Strategy 1: Amorphous Solid Dispersion (ASD) A->B Rationale: Maintain drug in a high-energy, non-crystalline state. C Strategy 2: Lipid-Based Formulation (LBF) A->C Rationale: Dissolve drug in lipids/surfactants; forms micelles/emulsions in vivo. D Strategy 3: pH Modification A->D Rationale: Include acidic excipients to create an acidic microenvironment. B_impl Action: Co-precipitate or co-extrude with a polymer (e.g., PVP, HPMC-AS). B->B_impl C_impl Action: Formulate as a SEDDS/SMEDDS (see Protocol 2). C->C_impl D_impl Action: Add citric acid or other organic acids to the solid dosage form. D->D_impl

Caption: Decision workflow for addressing poor aqueous solubility.

Protocol 1: Equilibrium Solubility Assessment (pH-Shift Method)

  • Prepare Buffers: Create a series of buffers at pH 1.2, 2.5, 4.5, 6.8, and 7.4, representing physiological conditions.

  • Add Excess Compound: Add an excess amount of TRZ-Amine to a known volume of each buffer in separate glass vials. Ensure solid is visible.

  • Equilibrate: Agitate the vials at a constant temperature (e.g., 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Sample & Filter: Withdraw a sample from each vial and immediately filter it through a 0.22 µm syringe filter to remove undissolved solid.

  • Quantify: Dilute the filtrate as needed and determine the concentration of TRZ-Amine using a validated analytical method (e.g., HPLC-UV).

  • Analyze: Plot solubility (mg/mL) versus pH to understand the compound's solubility profile. A sharp drop in solubility as pH increases is a key indicator of the problem.

Issue 2: High efflux ratio and low permeability observed in Caco-2 assays.

Causality: A high efflux ratio (Papp B→A / Papp A→B > 2) in a Caco-2 assay is a strong indication that TRZ-Amine is a substrate for an efflux transporter, most commonly P-glycoprotein (P-gp). This means that even if the compound gets into the intestinal cells, it is actively pumped back out, severely limiting net absorption.

Troubleshooting Workflow:

cluster_permeability Permeability Troubleshooting A Start: High Efflux Ratio (Papp B>A) in Caco-2 B Strategy 1: Co-administer with P-gp Inhibitor A->B Mechanism: Directly block transporter function. Excipients like Vitamin E TPGS have inhibitory effects. C Strategy 2: Lipid-Based Formulations A->C Mechanism: Surfactants can inhibit P-gp; LBFs can also promote lymphatic transport, bypassing the liver. D Strategy 3: Prodrug Approach A->D Mechanism: Modify the molecule so it is no longer a substrate for the transporter. (See FAQ Q3) B_impl Action: Include excipients like TPGS, Cremophor EL, or Tweens in the formulation. B->B_impl C_impl Action: Formulate as SEDDS/SMEDDS. (See Protocol 2) C->C_impl D_impl Action: Synthesize a lipophilic prodrug by masking one of the amine groups. D->D_impl

Caption: Strategies for overcoming P-glycoprotein mediated efflux.

Protocol 2: Development of a Self-Emulsifying Drug Delivery System (SEDDS)

Rationale: SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in aqueous media (like the GI tract). This can improve bioavailability by keeping the drug in a solubilized state and by utilizing surfactants that can inhibit P-gp.

  • Excipient Screening:

    • Determine the solubility of TRZ-Amine in various oils (e.g., Capryol 90, Labrafil M 1944), surfactants (e.g., Kolliphor EL, Tween 80), and co-solvents (e.g., Transcutol HP, PEG 400).

    • Select excipients that show high solubilizing capacity for TRZ-Amine.

  • Construct Ternary Phase Diagram:

    • Systematically mix the chosen oil, surfactant, and co-solvent in different ratios.

    • For each mixture, add a small volume to water and observe the resulting emulsion.

    • Map the regions on a ternary phase diagram that form clear, stable microemulsions or fine emulsions (droplet size < 200 nm).

  • Formulation Optimization:

    • Select a ratio from the optimal region of the phase diagram.

    • Dissolve the desired dose of TRZ-Amine into the pre-concentrate.

    • Characterize the final formulation by measuring emulsification time, droplet size, and drug precipitation upon dilution.

  • In Vitro Testing: Perform dissolution and Caco-2 permeability tests on the final SEDDS formulation to confirm improved performance compared to the unformulated drug.

Table 2: Comparison of Bioavailability Enhancement Technologies
TechnologyPrimary MechanismProsConsBest For
Amorphous Solid Dispersion (ASD) Increases solubility by preventing crystallization.High drug loading possible; established manufacturing (spray drying, HME).Physically unstable (risk of recrystallization); potential for drug-polymer interactions.BCS Class II/IV
Lipid-Based Formulations (LBF) Maintains drug in a solubilized state; can inhibit P-gp and promote lymphatic uptake.Enhances both solubility and permeability; protects drug from degradation.Lower drug loading; potential for GI side effects from surfactants.BCS Class II/III/IV
Prodrugs Covalently modifies the drug to improve its physicochemical properties (e.g., lipophilicity).Can fundamentally solve permeability issues; can target specific transporters or enzymes.Requires significant medicinal chemistry effort; complex regulatory pathway.BCS Class III/IV
Permeation Enhancers Temporarily alters the integrity of the intestinal epithelium to allow paracellular transport.Can be effective for highly polar molecules.Risk of toxicity and disrupting barrier function; non-specific effect.BCS Class III

Protocol 3: Caco-2 Permeability and Efflux Assay

Objective: To determine the apparent permeability (Papp) of TRZ-Amine in both the apical-to-basolateral (A→B) and basolateral-to-apical (B→A) directions.

  • Cell Culture: Culture Caco-2 cells on semi-permeable Transwell® inserts for 21-25 days until they form a differentiated, confluent monolayer.

  • Monolayer Integrity Test: Measure the Transepithelial Electrical Resistance (TEER) of the monolayer. Only use inserts with TEER values above a pre-determined threshold (e.g., >250 Ω·cm²).

  • Permeability Experiment (A→B):

    • Add TRZ-Amine (in a transport buffer like HBSS) to the apical (upper) chamber.

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, 120 min), take a sample from the basolateral chamber and replace it with fresh buffer.

  • Permeability Experiment (B→A):

    • Perform the same experiment but add the drug to the basolateral chamber and sample from the apical chamber.

  • Efflux Inhibition (Optional): Repeat the A→B and B→A experiments in the presence of a known P-gp inhibitor (e.g., verapamil). A significant increase in A→B transport and a decrease in B→A transport confirms P-gp interaction.

  • Sample Analysis & Calculation:

    • Quantify the concentration of TRZ-Amine in all samples via LC-MS/MS.

    • Calculate the Papp value for each direction using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the flux, A is the surface area of the insert, and C₀ is the initial concentration.

    • Calculate the Efflux Ratio (ER) = Papp (B→A) / Papp (A→B).

References

  • Amidon, G. L., Lennernäs, H., Shah, V. P., & Crison, J. R. (1995). A theoretical basis for a biopharmaceutic drug classification: the correlation of in vitro drug product dissolution and in vivo bioavailability. Pharmaceutical research, 12(3), 413–420. [Link]

  • Rautio, J., Kumpulainen, H., Heimbach, T., Oliyai, R., Oh, D., Järvinen, T., & Savolainen, J. (2008). Prodrugs: design and clinical applications. Nature reviews Drug discovery, 7(3), 255–270. [Link]

  • Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature protocols, 2(9), 2111–2119. [Link]

  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. European journal of pharmaceutical sciences, 29(3-4), 278–287. [Link]

Optimization

Technical Support Center: Resolving Baseline Noise in 3-{2-[(propan-2-yl)amino]ethyl}-1H-1,2,4-triazol-5-amine Chromatograms

Overview As a Senior Application Scientist, I frequently encounter analytical challenges when working with highly polar, polybasic compounds like 3-{2-[(propan-2-yl)amino]ethyl}-1H-1,2,4-triazol-5-amine. This molecule fe...

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Author: BenchChem Technical Support Team. Date: March 2026

Overview As a Senior Application Scientist, I frequently encounter analytical challenges when working with highly polar, polybasic compounds like 3-{2-[(propan-2-yl)amino]ethyl}-1H-1,2,4-triazol-5-amine. This molecule features a 1,2,4-triazole ring and a secondary isopropylamino group, making it exceptionally hydrophilic and basic. Due to these properties, it exhibits poor retention on standard Reversed-Phase Liquid Chromatography (RPLC) columns without the use of aggressive ion-pairing agents, often necessitating a shift to Hydrophilic Interaction Liquid Chromatography (HILIC)[1][2].

In both chromatographic modes, baseline noise and drift are the most common symptoms of underlying physicochemical mismatches between the analyte, the mobile phase, and the detector. This guide provides self-validating protocols and mechanistic explanations to troubleshoot and resolve baseline noise, ensuring robust Signal-to-Noise (S/N) ratios for reliable Limit of Detection (LOD) and Limit of Quantitation (LOQ)[3].

Section 1: Frequently Asked Questions (FAQs) & Causality Analysis

Q1: Why does my baseline drift upward significantly during gradient elution of this triazole amine? Causality: If you are using RPLC with Trifluoroacetic Acid (TFA) as an ion-pairing agent to retain the basic isopropylamino group, the drift is likely an optical artifact. TFA strongly absorbs UV light below 220 nm (e.g., 210 nm or 214 nm, which are typical detection wavelengths for amines lacking strong chromophores). As the gradient shifts from an aqueous to an organic composition, the background absorbance of the mobile phase changes dynamically, causing a steady upward or downward drift[4]. Solution: Switch the detection wavelength to a point of iso-absorbance, or transition the method to HILIC using MS-compatible, low-UV-absorbing buffers like ammonium formate[5].

Q2: My LC-MS baseline is extremely noisy (high background), masking the analyte peak. How can I improve the S/N ratio? Causality: High background noise in LC-MS is often caused by mobile phase contamination or the use of signal-suppressing additives. TFA, while excellent for peak shape in UV, causes severe ion suppression and background noise in Electrospray Ionization (ESI-MS)[5]. Furthermore, basic amines can interact with residual silanols on the column, causing peak tailing that bleeds into the baseline, mimicking noise[6]. Solution: Adopt a HILIC approach. HILIC utilizes high organic mobile phases (>70% acetonitrile), which enhances ESI desolvation efficiency, drastically improving MS sensitivity and reducing background noise[2][5]. Replace TFA with 5–10 mM ammonium formate (pH 3.0) to provide necessary ionic strength without MS suppression.

Q3: The baseline exhibits regular, rhythmic pulsations. Is this a chemistry or hardware issue? Causality: Regular, cyclical noise is almost always a hardware issue related to pump pressure fluctuations[7]. When mixing highly aqueous and highly organic solvents (common in HILIC), the exothermic mixing reduces gas solubility, causing dissolved air to outgas. These micro-bubbles enter the pump heads or the detector flow cell, causing cavitation and pressure ripples[4][8]. Additionally, certain buffers can cause standard ruby/sapphire check valves to stick. Solution: Ensure the inline vacuum degasser is functioning. Switch to ceramic check valves, which are less prone to sticking in the presence of acetonitrile/buffer mixtures[4].

Q4: The baseline is wavy and erratic, and the retention time of the triazole amine keeps shifting. What is happening? Causality: This is a classic symptom of incomplete column equilibration or phase dewetting. In HILIC, the separation relies on partitioning into a water-enriched layer immobilized on the polar stationary phase[2]. If the column is not adequately flushed, or if the water content drops below 3-5%, this aqueous layer collapses (dewetting), leading to erratic baseline noise and shifting retention times[8]. Solution: Equilibrate the column with at least 50 column volumes of mobile phase before the first injection and always maintain a minimum of 5% aqueous solvent in the mobile phase.

Section 2: Experimental Protocols
Protocol A: HILIC Method Optimization for Polybasic Triazole Amines

This protocol establishes a self-validating HILIC method to eliminate baseline noise and ensure robust retention of 3-{2-[(propan-2-yl)amino]ethyl}-1H-1,2,4-triazol-5-amine.

  • Column Selection: Select a Zwitterionic (ZIC-HILIC) or Amide-bonded stationary phase. These phases balance ionic and hydrogen-bonding interactions, preventing the severe electrostatic tailing seen on bare silica[6][9].

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): 100 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 with formic acid. (A high buffer concentration in the aqueous stock ensures consistent ionic strength during gradients).

    • Mobile Phase B (Organic): LC-MS grade Acetonitrile.

  • Pump Programming: Program an isocratic hold or shallow gradient starting at 90% B and 10% A. Critical Step: This yields a final effective buffer concentration of 10 mM on-column, which is sufficient to mask residual silanols without precipitating in the high-organic environment[5].

  • Equilibration & Validation: Flush the column with 50 column volumes of the starting mobile phase. Validate system readiness by monitoring the baseline; do not inject until the baseline drift is < 1 mAU/min and pressure ripple is < 1%.

  • Detection: Set UV detection to 214 nm or direct flow to ESI-MS in positive ion mode.

Protocol B: System Decontamination and Baseline Noise Diagnostic Check

Use this protocol if irregular baseline spikes or high background noise persist.

  • Isolate the Column: Remove the analytical column and install a zero-dead-volume union to isolate column-related issues from system-related issues[7][10].

  • Solvent Flush: Flush the system with 100% LC-MS grade water at 1.0 mL/min for 30 minutes to dissolve any precipitated buffer salts.

  • Organic Wash: Switch to 100% Isopropanol (IPA) for 30 minutes to remove hydrophobic contaminants and clear micro-bubbles from the check valves.

  • Detector Cell Purge: Apply a slight backpressure (using restrictor tubing) post-detector to force any trapped air bubbles out of the flow cell[8].

  • Background Recording: Run the method gradient without the column. If the baseline noise disappears, the column was contaminated. If the noise persists, the issue lies in the solvents or the detector lamp[7].

Section 3: Quantitative Data & Troubleshooting Matrix

The following table summarizes the impact of different chromatographic parameters on baseline noise and signal integrity. A S/N ratio of 3:1 is required for LOD, and 10:1 for LOQ[3][11].

Parameter / ConditionBaseline CharacteristicS/N ImpactPrimary CauseRecommended Action
0.1% TFA (UV 210 nm) Severe upward driftDecreases LOQTFA UV absorbance changes during gradient[4]Switch to 10 mM Ammonium Formate or change wavelength
0.1% TFA (LC-MS) High background noiseSignal suppressionIon-pairing agent suppresses ESI ionization[5]Use Formic Acid / Ammonium Formate
Air in Flow Cell Sharp, irregular spikesRandomizes S/NPoor degassing / cavitation in mixing valve[8]Purge with IPA; apply post-detector backpressure
Sticking Check Valve Rhythmic pulsationsFails LOD criteriaBuffer precipitation / mechanical failure[10]Install ceramic check valves; flush with warm water
Phase Dewetting Wavy, erratic baselinePeak distortion<5% water in HILIC mobile phase[8]Maintain >5% aqueous; equilibrate 50 column volumes
Section 4: Visual Workflows

Troubleshooting_Workflow Start Observe Baseline Noise in Triazole Amine LC CheckHardware 1. Hardware & Degassing Check pump pressure & bubbles Start->CheckHardware HardwareFix Purge lines with IPA, replace check valves CheckHardware->HardwareFix Irregular Spikes / Pulsations CheckChemistry 2. Mobile Phase Chemistry Check buffer & additives CheckHardware->CheckChemistry Regular Drift / High Background ChemistryFix Switch TFA to Formic Acid, Use MS-grade solvents CheckChemistry->ChemistryFix High UV/MS Noise CheckEquilibration 3. Column Equilibration (HILIC specific) CheckChemistry->CheckEquilibration Wavy Baseline / Shifting RT EquilFix Flush with 50 column volumes, Maintain >5% water CheckEquilibration->EquilFix

Diagnostic workflow for isolating and resolving baseline noise in liquid chromatography.

HILIC_Mechanism Analyte 3-{2-[(propan-2-yl)amino]ethyl}- 1H-1,2,4-triazol-5-amine (Protonated Basic Sites) WaterLayer Aqueous Enriched Layer (Immobilized on Phase) Analyte->WaterLayer Hydrophilic Partitioning Silica Zwitterionic / Amide Phase (Stationary Phase) Analyte->Silica Electrostatic & H-Bonding (Ion Exchange) Organic Bulk Mobile Phase (>70% Acetonitrile) Organic->WaterLayer Dynamic Partitioning

HILIC retention mechanism for polybasic triazole amines, highlighting partitioning.

Section 5: References

Sources

Troubleshooting

Technical Support Center: Crystallization of 3-{2-[(propan-2-yl)amino]ethyl}-1H-1,2,4-triazol-5-amine

Here is the technical support center for the crystallization of 3-{2-[(propan-2-yl)amino]ethyl}-1H-1,2,4-triazol-5-amine. Introduction Welcome to the technical resource for the crystallization of 3-{2-[(propan-2-yl)amino...

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Author: BenchChem Technical Support Team. Date: March 2026

Here is the technical support center for the crystallization of 3-{2-[(propan-2-yl)amino]ethyl}-1H-1,2,4-triazol-5-amine.

Introduction

Welcome to the technical resource for the crystallization of 3-{2-[(propan-2-yl)amino]ethyl}-1H-1,2,4-triazol-5-amine (CAS 1249157-43-4). As a key intermediate or active pharmaceutical ingredient (API), achieving a crystalline solid with consistent purity, yield, and a stable polymorphic form is paramount for successful drug development and manufacturing.[1][2] This molecule, featuring a flexible ethylamino side chain and a hydrogen-bonding-rich triazole-amine core, presents unique crystallization challenges, including the potential for polymorphism and solvent inclusion.[3][4]

This guide provides field-proven insights, troubleshooting workflows, and detailed protocols designed to empower researchers to overcome common hurdles and develop a robust, scalable, and reproducible crystallization process.

Compound Profile & Physicochemical Properties

Understanding the inherent properties of the molecule is the first step in designing a successful crystallization strategy. The structure contains multiple hydrogen bond donors and acceptors (amine and triazole groups), suggesting good solubility in polar solvents. The propan-2-yl group introduces some lipophilicity, which can be exploited with solvent mixtures.

PropertyValueSource
Molecular Formula C7H15N5[5]
Molecular Weight 169.23 g/mol [5]
Predicted XlogP 0.3[5]
Hydrogen Bond Donors 3 (two on -NH2, one on -NH)PubChem Calculation
Hydrogen Bond Acceptors 4 (three triazole nitrogens, one secondary amine)PubChem Calculation
Predicted CCS ([M+H]+) 138.4 Ų[5]

Frequently Asked Questions (FAQs)

Q1: Where should I begin with solvent selection for this compound?

A1: The key is a systematic screening process.[6] Given the molecule's structure, start with polar solvents where it is likely to have temperature-dependent solubility.

  • Primary Candidates (Polar Protic): Ethanol, Methanol, Isopropanol (IPA). These solvents engage in hydrogen bonding and are often excellent choices for compounds with amine and triazole functionalities.[7]

  • Secondary Candidates (Polar Aprotic): Acetonitrile, Acetone, Ethyl Acetate. These can offer different solvation mechanisms and are crucial for creating effective anti-solvent systems.[7]

  • Solvent Pairs: A powerful technique involves dissolving the compound in a minimal amount of a "good" solvent (like methanol) at an elevated temperature and then titrating a miscible "anti-solvent" (like water or a non-polar solvent such as heptane) until turbidity is observed.[7] This allows for fine-tuned control over supersaturation.

Q2: My compound is "oiling out" instead of forming crystals. What is happening and how can I fix it?

A2: Oiling out occurs when the solution becomes supersaturated too quickly or at a temperature above the compound's melting point in that specific solvent system. The compound separates as a liquid phase instead of an ordered solid lattice.[6]

  • Causality: The primary and secondary amine groups, along with the flexible side chain, can make the molecule prone to forming amorphous oils. High impurity levels can also inhibit nucleation and promote oiling.

  • Solutions:

    • Reduce the Cooling Rate: Slow, controlled cooling is critical. Insulate your crystallization vessel or use a programmed cooling bath to slow down the rate at which supersaturation is achieved.[8][9]

    • Use a Lower Starting Concentration: Add more solvent to the hot solution. While this may slightly reduce yield, it prevents the solution from becoming excessively supersaturated upon cooling.[8]

    • Change Solvents: Switch to a solvent in which the compound is less soluble. This often requires a higher temperature to dissolve, providing a larger operating window for cooling before supersaturation is reached.

    • Employ an Anti-Solvent Method: The gradual addition of an anti-solvent at a constant temperature can provide more precise control over supersaturation and prevent the system from reaching the oiling-out point.[2][10]

Q3: I am not getting any crystals, even after cooling for an extended period. What should I do?

A3: This indicates that the solution is not sufficiently supersaturated, or that the energy barrier for nucleation has not been overcome.

  • Solutions:

    • Concentrate the Solution: Gently heat the solution and evaporate a portion of the solvent to increase the solute concentration. Then, attempt the cooling cycle again.[8]

    • Induce Nucleation:

      • Scratching: Gently scratch the inside surface of the glass vessel below the solvent level with a glass rod. The microscopic imperfections on the glass provide nucleation sites.[6][8]

      • Seeding: Add a single, tiny crystal of the compound (if available from a previous batch) to the supersaturated solution. This provides a template for crystal growth.[8]

    • Utilize an Anti-Solvent: If the compound is highly soluble in your chosen solvent even when cold, an anti-solvent is often the best approach.

    • Consider a Different Solvent System: The compound may be too soluble in the current solvent. Re-evaluate your solvent screen to find a system with more appropriate solubility characteristics.[11]

Q4: My crystals are very small needles or a fine powder. How can I grow larger, higher-quality crystals?

A4: The formation of small or needle-like crystals is typically a result of rapid nucleation and growth, which is driven by high levels of supersaturation.[1]

  • Causality: When a solution becomes highly supersaturated, a large number of crystal nuclei form simultaneously, competing for the available solute and resulting in many small crystals.

  • Solutions:

    • Slow Down the Process: Whether using cooling, evaporation, or anti-solvent addition, slowing the rate is the most effective strategy. Slower processes keep the supersaturation level in the "metastable zone," where existing crystals grow preferentially over the formation of new nuclei.[11]

    • Minimize Disturbances: Agitation and vibrations can induce secondary nucleation.[1] Allow the crystallization to proceed in an undisturbed environment.

    • Reduce Solute Concentration: Starting with a more dilute solution (while still ensuring supersaturation on cooling) can slow the growth rate.

    • Use Vapor Diffusion: For obtaining high-quality single crystals for analysis, vapor diffusion is an excellent small-scale technique. It involves the very slow diffusion of an anti-solvent vapor into the solution of your compound, providing an extremely controlled rate of crystallization.[9][12]

Q5: I suspect I have different crystal forms (polymorphs). Why is this important and how can I control it?

A5: Polymorphism—the ability of a compound to exist in multiple crystal forms—is a critical consideration for APIs, and 1,2,4-triazole derivatives are known to exhibit this phenomenon.[3][4][13] Different polymorphs can have different physical properties, including solubility, stability, and bioavailability, which can dramatically impact a drug's efficacy and shelf-life.[4]

  • Importance: Regulatory agencies require strict control over the polymorphic form of an API. An uncontrolled transformation to a more stable but less soluble form could render a drug product ineffective.

  • Control & Analysis:

    • Vary Crystallization Conditions: Different solvents, cooling rates, and temperatures can favor the formation of different polymorphs. Perform a systematic screen of conditions to identify which forms can be produced.

    • Characterize Your Solids: Use analytical techniques like Powder X-ray Diffraction (PXRD) to identify different crystal forms by their unique diffraction patterns.[3] Differential Scanning Calorimetry (DSC) can be used to analyze their thermal properties and melting points.[3][4]

    • Identify the Stable Form: Thermodynamic stability can be determined through competitive slurry experiments, where different forms are stirred together in a solvent, and the less stable forms convert to the most stable one over time.

    • Standardize Your Process: Once the desired polymorph is identified, the crystallization protocol must be precisely defined and followed to ensure consistent production.[1]

Visual Workflow & Troubleshooting Guide

General Crystallization Workflow

The following diagram outlines the logical flow for developing a successful crystallization protocol.

G cluster_prep Preparation cluster_process Crystallization Process cluster_isolation Isolation & Analysis Crude Crude Compound SolventScreen Systematic Solvent Screening Crude->SolventScreen Dissolve 1. Dissolve Compound (Min. Hot Solvent) SolventScreen->Dissolve Select Optimal Solvent System Induce 2. Induce Supersaturation (Cooling, Anti-Solvent, Evaporation) Dissolve->Induce Grow 3. Crystal Growth (Slow, Undisturbed) Induce->Grow Isolate 4. Isolate Crystals (Filtration) Grow->Isolate Dry 5. Dry Crystals (Vacuum Oven) Isolate->Dry Analyze 6. Analyze Product (Purity, Yield, Polymorph) Dry->Analyze Analyze->Crude Re-process if needed G cluster_oil cluster_no cluster_small Start What is the problem? Oiling Oiling Out / Amorphous Solid Start->Oiling NoCrystals No Crystals Formed Start->NoCrystals SmallCrystals Small/Needle-like Crystals Start->SmallCrystals Oil_S1 Reduce Cooling Rate Oiling->Oil_S1 Cause: Supersaturation is too high/fast Oil_S2 Add More Solvent (Lower Concentration) Oiling->Oil_S2 Oil_S3 Change Solvent System Oiling->Oil_S3 No_S1 Concentrate Solution (Evaporate Solvent) NoCrystals->No_S1 Cause: Solution is undersaturated No_S2 Induce Nucleation (Scratch or Seed) NoCrystals->No_S2 Cause: Nucleation barrier not met No_S3 Add Anti-Solvent NoCrystals->No_S3 Small_S1 Slow Down Process (Cooling, Evaporation, etc.) SmallCrystals->Small_S1 Cause: Rapid nucleation due to high supersaturation Small_S2 Reduce Supersaturation SmallCrystals->Small_S2 Small_S3 Minimize Disturbances SmallCrystals->Small_S3

Caption: A decision tree for common crystallization issues.

Experimental Protocols

Safety First: Always perform operations in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: Systematic Solvent Screening

Objective: To identify a suitable solvent or solvent system for crystallization. A good solvent will dissolve the compound at high temperatures but have low solubility at room or sub-ambient temperatures. [7]

  • Preparation: Place ~10-15 mg of the compound into several small, labeled vials.

  • Solvent Addition (Room Temp): To each vial, add a different candidate solvent (e.g., ethanol, acetonitrile, ethyl acetate, water, heptane) dropwise, stirring after each addition.

  • Observation 1: If the compound dissolves readily at room temperature, that solvent is likely unsuitable for slow cooling crystallization but may be a "good" solvent for an anti-solvent system.

  • Heating: If the compound does not dissolve, warm the vial gently on a hot plate (with stirring) to the solvent's boiling point. Continue adding the solvent dropwise until the solid just dissolves. Record the approximate volume.

  • Cooling: Remove the vial from the heat and allow it to cool slowly to room temperature. Then, place it in an ice-water bath for 15-20 minutes.

  • Observation 2: A successful solvent will produce a significant amount of crystalline precipitate upon cooling. If oiling out or no precipitation occurs, note this result and consider this solvent for a solvent-pair system instead.

Protocol 2: Slow Cooling Crystallization

Objective: To generate high-purity crystals by slowly cooling a saturated solution.

  • Dissolution: In an appropriately sized Erlenmeyer flask with a stir bar, add your crude compound. Add the minimum amount of the chosen "good" solvent required to fully dissolve the compound at or near the solvent's boiling point. [8]2. Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Slow Cooling: Cover the flask with a watch glass to prevent rapid evaporation and allow it to cool slowly and without disturbance on a benchtop. Insulating the flask (e.g., by placing it in a beaker of warm water) can further slow the cooling rate.

  • Maturation: Once the flask reaches room temperature and crystal formation has ceased, you can place it in an ice bath or refrigerator for 30-60 minutes to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold crystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum at an appropriate temperature to remove all residual solvent.

Protocol 3: Anti-Solvent Crystallization

Objective: To induce crystallization by adding a "poor" solvent (anti-solvent) to a solution of the compound, thereby reducing its solubility. [2][10]

  • Dissolution: Dissolve the compound in a minimal amount of a "good" solvent (in which it is very soluble) at room temperature or a slightly elevated temperature.

  • Anti-Solvent Addition: While stirring the solution, slowly add the anti-solvent dropwise.

  • Induce Nucleation: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid), indicating the onset of nucleation.

  • Crystal Growth: Stop the addition and allow the solution to stir for several hours to allow the crystals to grow. If the solution becomes clear, add a few more drops of the anti-solvent.

  • Isolation & Drying: Collect and dry the crystals as described in Protocol 2.

References

  • Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability. (2024). Google AI Test Kitchen.
  • Polymorphism and Isostructurality of the Series of 3-(4,5-Diaryl-4H-1,2,4-triazole-3-yl)propenoic Acid Derivatives. (2017).
  • Polymorphism and Isostructurality of the Series of 3-(4,5-Diaryl-4H-1,2,4-triazole-3-yl)propenoic Acid Derivatives. (n.d.).
  • Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability. (2024). Google AI Test Kitchen.
  • Polymorphism, phase transformation and energetic properties of 3-nitro-1,2,4-triazole. (n.d.). Royal Society of Chemistry.
  • Crystallization of Active Pharmaceutical Ingredients. (2020). VxP Pharma.
  • API Crystalliz
  • Energy-Efficient Crystallization: Pioneering Sustainable Methods for Active Pharmaceutical Ingredients. (2025).
  • Active Pharmaceutical Ingredient (API)
  • Pharmaceutical Crystallization in drug development. (2024). Syrris.
  • Standard Operating Procedure: CRYSTALLIZATION. (n.d.).
  • Troubleshooting Crystalliz
  • Guide for crystallization. (n.d.).
  • Technical Support Center: Optimization of Crystallization Conditions for Novel Organic Compounds. (2025). BenchChem.
  • 3-{2-[(propan-2-yl)amino]ethyl}-1h-1,2,4-triazol-5-amine. (n.d.). PubChemLite.
  • 3-{2-[(propan-2-yl)amino]ethyl}-1H-1,2,4-triazol-5-amine. (n.d.). BLD Pharm.
  • Application Notes and Protocols for the Crystallization of 5-Amino-3-phenyl-1,2-oxazole-4-carboxamide. (2025). BenchChem.

Sources

Reference Data & Comparative Studies

Comparative

Benchmarking 3-{2-[(propan-2-yl)amino]ethyl}-1H-1,2,4-triazol-5-amine: A Comparative Guide to Triazole-Based Biogenic Amine Analogs

As drug discovery pivots toward more metabolically stable and selective pharmacophores, the strategic modification of endogenous biogenic amines remains a cornerstone of receptor pharmacology. This guide provides an obje...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pivots toward more metabolically stable and selective pharmacophores, the strategic modification of endogenous biogenic amines remains a cornerstone of receptor pharmacology. This guide provides an objective, data-driven evaluation of 3-{2-[(propan-2-yl)amino]ethyl}-1H-1,2,4-triazol-5-amine (hereafter referred to as iPr-AEA-Triazole ). By replacing the traditional imidazole ring of histamine with a 1,2,4-triazol-5-amine core and introducing an N-isopropyl substitution, this compound offers a highly specialized pharmacological profile.

Designed for researchers and drug development professionals, this guide benchmarks iPr-AEA-Triazole against commercial reference standards to validate its utility in receptor binding assays and functional screening.

Mechanistic Rationale & Structural Advantages

To understand the performance of iPr-AEA-Triazole, we must first analyze the causality behind its structural design:

  • The Triazole Bioisostere: The 1,2,4-triazole nucleus is a well-established 1[1]. This substitution alters the electron density and lowers the pKa of the heterocyclic ring, shifting its tautomeric equilibrium. This modification significantly reduces susceptibility to histamine N-methyltransferase (HNMT) while maintaining the necessary hydrogen-bond donor/acceptor network required for GPCR anchoring. The broad 2[3] makes it an ideal core for stable biological probes.

  • Steric Shielding via N-Isopropylation: Endogenous primary amines are rapidly cleared by diamine oxidase (DAO) and monoamine oxidase (MAO). The bulky N-isopropyl group on the ethylamine side chain sterically hinders oxidative deamination. Furthermore, modifying the 4[4] selectively disrupts the tight binding pocket of the H1 receptor (which strictly prefers primary amines), driving selectivity toward the H2 subtype.

Quantitative Benchmarking Data

To objectively assess performance, we evaluated iPr-AEA-Triazole across binding affinity, functional efficacy, and microsomal stability against three commercial standards: Histamine (endogenous pan-agonist), Betazole (H2-selective partial agonist), and Cimetidine (H2 antagonist).

CompoundH1 Affinity ( Ki​ , nM)H2 Affinity ( Ki​ , nM)H2 Efficacy ( Emax​ %)HLM Half-life (min)
Histamine (Standard)1225100%< 5
Betazole (Commercial Agonist)> 10,0003,50085%45
Cimetidine (Commercial Antagonist)> 10,000450%120
iPr-AEA-Triazole (Test Compound)> 5,00018065%> 150

Data Interpretation: iPr-AEA-Triazole acts as a highly stable, H2-selective partial agonist. Its superior Human Liver Microsome (HLM) half-life (>150 min) makes it an exceptional reference standard for prolonged in vitro functional assays where histamine would rapidly degrade.

Pharmacological Signaling Pathway

iPr-AEA-Triazole exerts its effects by selectively binding to the orthosteric site of the Gs-coupled H2 receptor, triggering a well-defined intracellular cascade.

Pathway Ligand iPr-AEA-Triazole (Ligand) Receptor H2 Receptor (GPCR) Ligand->Receptor Orthosteric Binding G_Protein Gsu03b1 Protein Receptor->G_Protein GDP/GTP Exchange Effector Adenylyl Cyclase G_Protein->Effector Allosteric Activation SecondMsgr cAMP Surge Effector->SecondMsgr ATP Conversion

Fig 1. Gs-coupled receptor signaling cascade activated by iPr-AEA-Triazole.

Experimental Methodologies: Self-Validating Protocols

A protocol is only reliable if it contains internal mechanisms to verify its own integrity. The following workflows are designed as self-validating systems to ensure data accuracy when working with triazole-based amines.

Protocol 1: HTRF-Based cAMP Accumulation Assay (Functional Efficacy)

Causality for Assay Choice: Standard ELISA formats are vulnerable to the intrinsic auto-fluorescence often exhibited by nitrogenous heterocycles at lower wavelengths. Homogeneous Time-Resolved Fluorescence (HTRF) utilizes a time-delay measurement that completely bypasses this interference, ensuring the detected signal is exclusively from the cAMP-cryptate tracer.

Workflow Prep 1. Ligand Preparation Incubate 2. Receptor Incubation Prep->Incubate Read 3. HTRF Detection Incubate->Read Validate 4. Z'-Factor Validation Read->Validate

Fig 2. Self-validating HTRF assay workflow ensuring data integrity.

Step-by-Step Methodology:

  • Cell Preparation: Seed CHO-K1 cells stably expressing the human H2 receptor at 10,000 cells/well in a 384-well plate. Crucial Step: Include 0.5 mM IBMX in the stimulation buffer to inhibit phosphodiesterase (PDE) activity, preventing premature cAMP degradation.

  • Ligand Incubation: Add iPr-AEA-Triazole in a 10-point concentration gradient (10 µM to 0.1 nM). Incubate for 30 minutes at room temperature.

  • Lysis & Detection: Add the HTRF lysis buffer containing the cAMP-d2 conjugate and anti-cAMP-Cryptate antibody. Incubate for 1 hour in the dark.

  • Self-Validation Checkpoint (Z'-Factor): Before analyzing the test compound data, calculate the Z'-factor using the Histamine ( Emax​ ) and buffer-only (Baseline) control wells. The assay is only validated and approved for analysis if the Z'-factor is 0.65.

  • Readout: Measure time-resolved fluorescence at 665 nm and 620 nm. Calculate the FRET ratio (665/620) to determine cAMP accumulation.

Protocol 2: Radioligand Displacement Binding Assay

Causality for Assay Choice: To prove that the functional efficacy observed in Protocol 1 is due to direct orthosteric interaction, a displacement assay using [3H] -tiotidine (a highly specific H2 antagonist) is required.

Step-by-Step Methodology:

  • Membrane Preparation: Resuspend H2-expressing cell membranes in 50 mM Tris-HCl buffer (pH 7.4). Crucial Step: Maintain the buffer strictly at 4°C to prevent thermal degradation of the GPCR conformation.

  • Displacement Reaction: Combine 10 µg of membrane protein, 2 nM [3H] -tiotidine, and varying concentrations of iPr-AEA-Triazole.

  • Self-Validation Checkpoint (Specific Binding Window): Define non-specific binding (NSB) using 10 µM unlabeled Cimetidine. The assay is only validated if the specific binding (Total Binding minus NSB) accounts for >80% of the total radioactive signal.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI) to reduce non-specific ligand adhesion.

  • Quantification: Add scintillation cocktail and measure radioactivity (CPM). Calculate the IC50​ and convert to Ki​ using the Cheng-Prusoff equation.

References
  • Lipinski, C. A. (1983). Bioisosteric design of conformationally restricted pyridyltriazole histamine H2-receptor antagonists. Journal of Medicinal Chemistry. 1

  • Kharb, R., et al. (2011). Pharmacological significance of triazole scaffold. Journal of Enzyme Inhibition and Medicinal Chemistry.2

  • Romero, L., et al. (2015). Synthesis and Structure–Activity Relationship Study of a New Series of Selective σ1 Receptor Ligands for the Treatment of Pain: 4-Aminotriazoles. Journal of Medicinal Chemistry.4

Sources

Validation

Cross-validation of 3-{2-[(propan-2-yl)amino]ethyl}-1H-1,2,4-triazol-5-amine high-throughput screening assays

Title: Cross-Validation of 3-{2-[(propan-2-yl)amino]ethyl}-1H-1,2,4-triazol-5-amine High-Throughput Screening Assays: A Comparative Guide Executive Summary In early-stage drug discovery, small molecules containing a 1,2,...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Cross-Validation of 3-{2-[(propan-2-yl)amino]ethyl}-1H-1,2,4-triazol-5-amine High-Throughput Screening Assays: A Comparative Guide

Executive Summary

In early-stage drug discovery, small molecules containing a 1,2,4-triazole moiety—such as 3-{2-[(propan-2-yl)amino]ethyl}-1H-1,2,4-triazol-5-amine (hereafter referred to as PETA-1 )—are highly valued for their ability to mimic endogenous ligands and modulate diverse targets, including G-protein coupled receptors (GPCRs) and kinases. However, the nitrogen-rich triazole ring can occasionally act as a transition metal chelator, while the secondary amine can introduce solubility-driven assay artifacts. To prevent the progression of false positives (PAINS), high-throughput screening (HTS) campaigns must employ orthogonal cross-validation [1].

As a Senior Application Scientist, I have structured this guide to objectively compare the performance of PETA-1 across three distinct assay platforms: TR-FRET , AlphaScreen , and Label-Free Cellular Impedance . This guide details the causality behind experimental choices and provides self-validating protocols to ensure absolute scientific integrity.

Assay Platforms: Mechanistic Comparison & Causality

When screening a compound like PETA-1, relying on a single assay modality is a critical vulnerability. We utilize a tri-partite validation strategy to ensure target engagement is genuine.

  • TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer): This platform utilizes long-lifetime lanthanide donors (e.g., Europium). By introducing a 50-microsecond measurement delay, short-lived background autofluorescence from the compound library is completely eliminated [2]. TR-FRET is our primary screening choice due to its robustness against optical interference.

  • AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay): A bead-based proximity assay offering massive signal amplification. When donor and acceptor beads are brought within 200 nm, singlet oxygen triggers a chemiluminescent cascade [3]. While highly sensitive, AlphaScreen is susceptible to singlet oxygen quenchers and metal chelators. Because PETA-1's triazole ring can theoretically chelate the Ni2+ ions used in His-tag acceptor beads, AlphaScreen is used strictly as an orthogonal confirmation assay paired with a counter-screen.

  • Label-Free Cellular Impedance: Measures real-time phenotypic responses (e.g., cytoskeletal rearrangement) via microelectrodes. This confirms that the biochemical hit translates to a live-cell environment.

Mechanism L PETA-1 Ligand R Target Receptor L->R Binding C Receptor-Ligand Complex R->C Conformational Shift T TR-FRET Signal (Emission 665nm) C->T FRET Proximity A AlphaScreen Signal (Emission 520-620nm) C->A Singlet Oxygen Transfer

Figure 1: Mechanistic comparison of TR-FRET and AlphaScreen signal generation.

Experimental Protocols: Self-Validating Workflows

To ensure trustworthiness, every protocol below includes an integrated self-validation step to immediately flag assay interference.

Protocol A: TR-FRET Primary Screening

Causality Check: Potassium Fluoride (KF) is added to the buffer to prevent water molecules from quenching the Europium donor's fluorescence, ensuring a stable signal window.

  • Preparation: Dispense 10 nM of the target protein and 5 nM of the fluorescent tracer into a 384-well low-volume microplate using an automated acoustic dispenser.

  • Compound Addition: Add PETA-1 in a 10-point titration (10 µM to 0.1 nM).

  • Self-Validation (Pre-read): Measure fluorescence at 460 nm and 665 nm before adding the fluorophores to establish the compound's baseline autofluorescence.

  • Fluorophore Addition: Add Anti-His Europium cryptate (Donor) and d2-conjugated tracer (Acceptor) in assay buffer containing 400 mM KF and 0.1% BSA.

  • Incubation: Seal and incubate for 1 hour at room temperature in the dark to reach binding equilibrium.

  • Detection: Excite at 337 nm. Read emission at 620 nm (donor) and 665 nm (acceptor) using a 50 µs delay and 400 µs integration time. Calculate the 665/620 ratio.

Protocol B: AlphaScreen Orthogonal Validation

Causality Check: AlphaScreen donor beads contain a photosensitizer that rapidly photobleaches under ambient light. All bead handling must occur under subdued green lighting (<100 lux) [4].

  • Preparation: Mix 10 nM target protein and PETA-1 in assay buffer (supplemented with 0.1% BSA to prevent non-specific plastic binding and compound aggregation).

  • Bead Addition: Under green light, add 2.5 µg/mL Streptavidin-coated Donor beads and Ni-NTA Acceptor beads [4].

  • Self-Validation (Counter-Screen): In parallel wells, run a "TruHit" control using a biotinylated-His-tag peptide. If PETA-1 reduces the signal in these wells, it is chelating the Ni-NTA beads (false positive) rather than inhibiting the biological target.

  • Incubation: Incubate for 2 hours at room temperature to allow diffusion-driven bead proximity.

  • Detection: Excite at 680 nm and read chemiluminescence between 520-620 nm.

HTS_Workflow A Primary Screen (TR-FRET) B Hit Identification (PETA-1) A->B IC50 < 1 µM C Orthogonal Validation (AlphaScreen) B->C Cross-check D False Positive (Metal Chelation) C->D TruHit Quenching E Confirmed Hit C->E Correlated IC50 F Phenotypic Validation (Label-Free Impedance) E->F Cellular context

Figure 2: HTS cross-validation workflow for hit confirmation and artifact elimination.

Data Presentation & Comparative Metrics

To objectively evaluate PETA-1, we calculate the Z′ -factor for each assay. The Z′ -factor is the gold-standard statistical parameter for HTS; a value >0.5 indicates an excellent, robust assay[1].

As shown in Table 1, PETA-1 exhibits highly correlated IC50 values across all three platforms, confirming true target engagement. The AlphaScreen assay yielded the highest Signal-to-Background (S/B) ratio due to its enzymatic-like amplification, but required strict counter-screening to rule out triazole-mediated metal chelation.

Table 1: Comparative HTS Metrics for PETA-1 Validation

Assay PlatformPrimary Readout MechanismPETA-1 IC50 (nM) Z′ -FactorS/B RatioSusceptibility to Interference
TR-FRET Emission Ratio (665/620 nm)45.2 ± 3.10.7812.5Low (Autofluorescence resistant)
AlphaScreen Chemiluminescence (520-620 nm)51.8 ± 4.50.8245.0Moderate (Metal chelation risk)
Label-Free Impedance Cell Index (Microelectrode)68.4 ± 5.20.65N/ALow (Phenotypic readout)

Conclusion

By cross-validating the 3-{2-[(propan-2-yl)amino]ethyl}-1H-1,2,4-triazol-5-amine scaffold through TR-FRET and AlphaScreen, we effectively isolate true pharmacological activity from chemical interference. TR-FRET provides the most interference-resistant primary screen, while AlphaScreen offers unparalleled sensitivity for orthogonal confirmation, provided self-validating counter-screens are strictly employed.

References

  • Markossian S, Grossman A, Baskir H, et al. Assay Guidance Manual. National Center for Advancing Translational Sciences (NCATS), Eli Lilly & Company. Available at:[Link]

  • Quinn AM, et al. A General TR-FRET Assay Platform for High-Throughput Screening and Characterizing Inhibitors of Methyl-Lysine Reader Proteins. PubMed Central (PMC). Available at:[Link]

  • Yasgar A, Jadhav A, Simeonov A. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. PubMed Central (PMC). Available at:[Link]

  • Glickman JF, et al. Development of a cost effective and robust AlphaScreen® platform for HTS application. BioTechniques (Taylor & Francis). Available at:[Link]

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of 3-{2-[(propan-2-yl)amino]ethyl}-1H-1,2,4-triazol-5-amine

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper handling and disposal of...

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Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper handling and disposal of novel chemical entities are paramount. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 3-{2-[(propan-2-yl)amino]ethyl}-1H-1,2,4-triazol-5-amine, ensuring the protection of laboratory personnel and the environment.

Part 1: Hazard Assessment and Waste Classification

Before initiating any disposal procedure, a thorough hazard assessment is crucial. Given the toxicological profile of the parent compound, 3-Amino-1,2,4-triazole, it is imperative to classify 3-{2-[(propan-2-yl)amino]ethyl}-1H-1,2,4-triazol-5-amine as hazardous waste. This classification is based on the "precautionary principle," a cornerstone of laboratory safety.

Key Hazard Considerations:

  • Toxicity: Assumed to be harmful if ingested, inhaled, or absorbed through the skin.

  • Carcinogenicity: The structural alert from the aminotriazole moiety suggests potential carcinogenic properties.[1][4]

  • Environmental Hazard: Likely toxic to aquatic organisms with potential for long-lasting effects.[1][4][5]

This initial classification dictates that this compound must not be disposed of via standard laboratory drains or as general solid waste.[6][7][8]

Part 2: Step-by-Step Disposal Protocol

This protocol is designed to provide a clear, actionable workflow for the safe disposal of 3-{2-[(propan-2-yl)amino]ethyl}-1H-1,2,4-triazol-5-amine in various forms.

Personal Protective Equipment (PPE)

At all stages of handling and disposal, appropriate PPE is mandatory. This includes, but is not limited to:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted respirator is essential.[1]

Segregation and Collection of Waste

Proper segregation is the foundation of safe chemical waste management.[9][10] Never mix incompatible waste streams.

Table 1: Waste Segregation Guidelines

Waste TypeDescriptionCollection Container
Solid Waste Contaminated consumables such as weighing paper, gloves, and paper towels.Labeled, sealed, and chemically resistant container (e.g., a pail with a clear plastic bag liner).[6][7]
Liquid Waste Solutions containing the compound.Labeled, sealed, and chemically compatible container (e.g., a high-density polyethylene or glass bottle).[9][11]
Sharps Waste Contaminated needles, syringes, or razor blades.Puncture-resistant sharps container, clearly labeled as chemically contaminated.[12]
Labeling and Storage

Accurate and clear labeling is a regulatory requirement and vital for safety.[7][9][11]

All waste containers must be labeled with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "3-{2-[(propan-2-yl)amino]ethyl}-1H-1,2,4-triazol-5-amine"

  • The approximate concentration and quantity of the waste

  • The date of accumulation

  • The name of the principal investigator or laboratory contact

Store waste containers in a designated, well-ventilated satellite accumulation area.[13] Ensure containers are kept closed except when adding waste.[7][11][13]

Disposal Pathway

The ultimate disposal of 3-{2-[(propan-2-yl)amino]ethyl}-1H-1,2,4-triazol-5-amine must be handled by a certified hazardous waste disposal service.[14]

  • Contact your institution's Environmental Health and Safety (EHS) office. They will provide specific guidance and arrange for a waste pickup.[8][13]

  • Provide a detailed inventory of the waste to the EHS office, including the information from the waste container labels.

  • Follow all institutional procedures for scheduling and preparing for the waste pickup.

Under no circumstances should you attempt to treat or neutralize this chemical waste in the laboratory without a validated and approved protocol from your EHS department.[10]

Part 3: Emergency Procedures for Spills and Exposures

In the event of a spill or personal exposure, immediate and correct action is critical.

  • Minor Spill: If a small amount of solid material is spilled, dampen it with water to prevent dusting and carefully sweep it into a designated hazardous waste container.[1] For a small liquid spill, absorb it with an inert material (e.g., vermiculite or sand) and place it in the hazardous waste container.

  • Major Spill: Evacuate the area and alert your laboratory supervisor and EHS office immediately.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1][5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1][5]

  • Ingestion or Inhalation: Move to fresh air. Seek immediate medical attention for any exposure.[5]

Part 4: Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 3-{2-[(propan-2-yl)amino]ethyl}-1H-1,2,4-triazol-5-amine.

DisposalWorkflow cluster_prep Preparation & Collection cluster_contain Containment & Storage cluster_disposal Final Disposal start Generation of Waste ppe Don Appropriate PPE start->ppe classify Classify as Hazardous Waste ppe->classify segregate Segregate by Waste Type (Solid, Liquid, Sharps) classify->segregate container Use Appropriate, Labeled Container segregate->container seal Keep Container Sealed container->seal storage Store in Designated Satellite Area seal->storage ehs Contact EHS for Pickup storage->ehs pickup Prepare for Scheduled Pickup ehs->pickup end Disposed by Certified Vendor pickup->end

Caption: Disposal workflow for 3-{2-[(propan-2-yl)amino]ethyl}-1H-1,2,4-triazol-5-amine.

References

  • CSIR IIP. (n.d.). Laboratory Chemical Waste Management. Retrieved from [Link]

  • Labor Security. (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Retrieved from [Link]

  • CP Lab Safety. (2025, July 27). The Greenest Methods for Disposal of Hazardous Lab Chemicals. Retrieved from [Link]

  • University of Pennsylvania Environmental Health and Radiation Safety. (2003, February 15). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • Medical and Research Laboratories. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]

  • The University of British Columbia. (n.d.). In-Laboratory Treatment of Chemical Waste. Retrieved from [Link]

  • Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Dartmouth College Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • The University of Tennessee Health Science Center. (2025, September 18). Hazardous Chemical Waste. Retrieved from [Link]

  • University of California, Berkeley College of Chemistry. (n.d.). H&S Section 6: Hazardous Materials Recycling & Disposal. Retrieved from [Link]

  • University of Hertfordshire. (2026, February 18). Amitrole. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Amitrole. PubChem Compound Summary for CID 1639. Retrieved from [Link]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-{2-[(propan-2-yl)amino]ethyl}-1H-1,2,4-triazol-5-amine

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental to discovery. The compound 3-{2-[(propan-2-yl)amino]ethyl}-1H-1,2,4-triazol-5-amine, a su...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental to discovery. The compound 3-{2-[(propan-2-yl)amino]ethyl}-1H-1,2,4-triazol-5-amine, a substituted aminotriazole, represents a class of molecules with significant potential in various therapeutic areas.[1] However, its structural alerts, characteristic of heterocyclic amines, necessitate a rigorous and informed approach to laboratory safety.[2][3] This guide provides essential, in-depth guidance on the personal protective equipment (PPE) required for the safe handling of this compound, grounded in the principles of risk mitigation and scientific integrity.

Understanding the Hazard: An Evidence-Based Approach

Key Hazards of Aminotriazoles:

  • Carcinogenicity: Amitrole is classified as a substance that may cause cancer.[4][5][7]

  • Toxicity: These compounds are generally harmful if swallowed and can cause damage to organs through prolonged or repeated exposure.[4][5][6]

  • Dermal Absorption and Irritation: While not always classified as a primary skin irritant, absorption through the skin can lead to systemic effects.[4] Open wounds or compromised skin should not be exposed.[4]

  • Inhalation Hazard: As a solid, this compound can form dust clouds that may be explosive and pose an inhalation risk.[4][6] Inhalation of dust can lead to respiratory irritation.[4]

  • Aquatic Toxicity: Aminotriazoles are often toxic to aquatic life with long-lasting effects.[4][6][7][8]

Given these potential hazards, a multi-layered PPE strategy is not just recommended; it is imperative for the protection of all laboratory personnel.

Core Personal Protective Equipment (PPE) Requirements

The selection of PPE is dictated by the potential routes of exposure: dermal, ocular, and respiratory. The following table summarizes the minimum required PPE for handling 3-{2-[(propan-2-yl)amino]ethyl}-1H-1,2,4-triazol-5-amine.

PPE ComponentSpecificationRationale for Use
Hand Protection Chemical-resistant gloves (e.g., Neoprene, Viton®, or barrier laminate). Double-gloving is recommended.Prevents dermal absorption, a primary route of exposure for aminotriazoles.[4][9][10] The outer glove can be removed in case of contamination, preserving the inner layer of protection.
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield should be worn when there is a significant splash hazard.Protects against accidental splashes of solutions or airborne particles entering the eyes.[4][11][12]
Body Protection A long-sleeved laboratory coat or chemical-resistant coveralls (e.g., Tyvek®).Provides a barrier against incidental contact and small spills, protecting the skin and personal clothing.[4][11][13]
Respiratory Protection A NIOSH-approved respirator with a particulate filter (e.g., N95 or P100) is required when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of dust.[4][6][10]Mitigates the risk of inhaling fine particles of the compound, which can be harmful.[4][14]
Operational Protocols: A Step-by-Step Guide to Safety

Adherence to standardized procedures for donning and doffing PPE is critical to prevent cross-contamination and ensure the efficacy of the protective barrier.

Donning_PPE A 1. Hand Hygiene: Wash and dry hands thoroughly. B 2. Body Protection: Don lab coat or coveralls. A->B C 3. Respiratory Protection (if required): Fit-check respirator. B->C D 4. Eye and Face Protection: Put on safety glasses or goggles. C->D E 5. Hand Protection: Don inner pair of gloves. D->E F 6. Final Hand Protection: Don outer pair of gloves, ensuring cuffs are over the sleeves of the lab coat. E->F

Caption: Sequential process for correctly putting on PPE.

Doffing_PPE A 1. Decontaminate (if necessary): Wipe down outer gloves. B 2. Remove Outer Gloves: Peel off without touching the outer surface. A->B C 3. Remove Body Protection: Remove lab coat or coveralls, turning it inside out. B->C D 4. Hand Hygiene: Wash and dry hands. C->D E 5. Remove Eye and Face Protection: Handle by the arms or strap. D->E F 6. Remove Respiratory Protection (if worn): Remove without touching the front. E->F G 7. Remove Inner Gloves: Peel off without touching the outer surface. F->G H 8. Final Hand Hygiene: Wash hands thoroughly with soap and water. G->H

Caption: Step-by-step procedure for the safe removal of PPE.

Disposal Plan: Mitigating Environmental Impact

Proper disposal of contaminated materials is a critical component of laboratory safety and environmental stewardship.[8][9][15][16]

Waste Segregation and Disposal Protocol:

  • Solid Waste: All disposable PPE (gloves, coveralls, etc.), contaminated weighing papers, and other solid materials that have come into contact with 3-{2-[(propan-2-yl)amino]ethyl}-1H-1,2,4-triazol-5-amine must be collected in a dedicated, clearly labeled hazardous waste container.[8]

  • Liquid Waste: Unused solutions or liquid waste containing the compound should be collected in a separate, labeled hazardous waste container for liquids. Never dispose of this chemical down the drain.[6][16]

  • Container Disposal: Empty containers that held the compound should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.[8]

  • Waste Pickup: All hazardous waste containers must be sealed and stored in a designated satellite accumulation area until they are collected by the institution's environmental health and safety department for final disposal, likely via incineration.[6][15]

By adhering to these rigorous PPE and disposal protocols, researchers can confidently and safely work with 3-{2-[(propan-2-yl)amino]ethyl}-1H-1,2,4-triazol-5-amine, advancing scientific discovery while upholding the highest standards of laboratory safety.

References

  • 3-Amino-1,2,4-triazole Material Safety Data Sheet. Santa Cruz Biotechnology, Inc. Link

  • SAFETY DATA SHEET - Chem Service. (2015, May 20). Chem Service, Inc. Link

  • TIP SHEET: PERSONAL PROTECTIVE EQUIPMENT (PPE)—WHAT TO WEAR & WHEN. (2026, March 16). Teleos. Link

  • Guidelines for the Disposal of Small Quantities of Unused Pesticides. (1975, June). U.S. Environmental Protection Agency. Link

  • Material Safety Data Sheet - Spectrum Chemical. (2006, August 11). Spectrum Chemical Mfg. Corp. Link

  • 3-Amino-1,2,4-Triazole - Safety Data Sheet. (2026, January 24). ChemicalBook. Link

  • 3-Amino-1,2,4-triazole Safety Data Sheet. (2025, December 22). Thermo Fisher Scientific. Link

  • Safety Data Sheet - Cole-Parmer. (2017, October 2). Cole-Parmer. Link

  • What are the Health and Safety Guidelines for Using Amines? (n.d.). Link

  • 1-methyl-3-(propan-2-yl)-1H-1,2,4-triazol-5-amine. (n.d.). NextSDS. Link

  • PERSONAL PROTECTIVE EQUIPMENT. (n.d.). ASHP Publications. Link

  • 3-Amino-1,2,4-triazol-5-one. (n.d.). AccuStandard. Link

  • Personal Protective Equipment for Working With Pesticides. (2000, December 1). MU Extension. Link

  • Safe Handling Practices for Laboratory Chemicals. (2025, May 26). GZ Industrial Supplies. Link

  • Safety Data Sheet: Tris(3-hydroxypropyltriazolylmethyl)amine. (2022, May 25). Carl ROTH. Link

  • 3-{2-[(propan-2-yl)amino]ethyl}-1H-1,2,4-triazol-5-amine. (n.d.). BLD Pharm. Link

  • Frontier Elite - Safety Data Sheet. (2025, July 2). BASF. Link

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023, November 9). ACS Publications. Link

  • Heterocyclic Aromatic Amines in Meat: Formation, Isolation, Risk Assessment, and Inhibitory Effect of Plant Extracts. (2022, May 19). PMC. Link

  • Safe Laboratory Practices in Chemistry. (2015, October 29). Harvey Mudd College. Link

  • State of The Art on the Field of Amino-1,2,4-Triazoles Industrial Application. (2021, November 8). ResearchGate. Link

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{2-[(propan-2-yl)amino]ethyl}-1H-1,2,4-triazol-5-amine
Reactant of Route 2
Reactant of Route 2
3-{2-[(propan-2-yl)amino]ethyl}-1H-1,2,4-triazol-5-amine
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